molecular formula C6H7BrN2 B13563653 3-(Bromomethyl)-6-methylpyridazine

3-(Bromomethyl)-6-methylpyridazine

Katalognummer: B13563653
Molekulargewicht: 187.04 g/mol
InChI-Schlüssel: HXWMQKZXWPJHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Bromomethyl)-6-methylpyridazine is a brominated heteroaromatic compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. The reactive bromomethyl group makes it an excellent electrophile for substitution reactions, including alkylations and nucleophilic displacements, allowing for the incorporation of the pyridazine scaffold into more complex molecular architectures. The pyridazine core is a privileged structure found in biologically active molecules, and this reagent is particularly useful for constructing potential pharmacophores for medicinal chemistry programs. Researchers can utilize this compound to develop novel ligands for various biological targets or as a precursor for the synthesis of functionalized materials. As a bifunctional molecule, it offers orthogonal reactivity for sequential functionalization. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as specified in the Safety Data Sheet (SDS).

Eigenschaften

IUPAC Name

3-(bromomethyl)-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-5-2-3-6(4-7)9-8-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWMQKZXWPJHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Architecture and Synthetic Utility of 3-(Bromomethyl)-6-methylpyridazine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyridazine (1,2-diazine) nucleus is frequently deployed as a bioisostere for phenyl and heteroaryl rings. It offers a unique combination of a high dipole moment, improved aqueous solubility, and dual hydrogen-bond accepting capabilities. 3-(Bromomethyl)-6-methylpyridazine serves as a critical, bifunctional building block in this domain. By featuring a highly reactive exocyclic electrophilic center (the bromomethyl group) alongside a stable heteroaromatic core, it enables the rapid assembly of complex pharmacophores, spirocycles, and targeted protein degraders (PROTACs).

This whitepaper provides an in-depth mechanistic analysis of the compound's physicochemical properties, synthetic pathways, and a self-validating experimental protocol for its application in SN​2 alkylations.

Structural Identity and Physicochemical Profiling

Understanding the exact molecular parameters of 3-(Bromomethyl)-6-methylpyridazine is essential for predicting its behavior in both synthetic workflows and biological systems. The compound is most frequently handled as a hydrobromide salt to prevent spontaneous polymerization or degradation of the free base[1].

Below is a consolidated profile of the compound's quantitative data, integrating predictive mass spectrometry metrics critical for analytical validation[2].

PropertyValue
Chemical Name 3-(Bromomethyl)-6-methylpyridazine
Common Salt Form Hydrobromide (HBr)
CAS Number 2402831-09-6 (HBr salt)[1]
Molecular Formula C₆H₇BrN₂ (Free Base)
Molecular Weight 187.04 g/mol (Base) / 267.95 g/mol (HBr Salt)
Canonical SMILES CC1=NN=C(C=C1)CBr[2]
InChIKey HXWMQKZXWPJHGZ-UHFFFAOYSA-N[2]
Monoisotopic Mass 185.97926 Da[2]
Predicted CCS ( [M+H]+ ) 126.9 Ų (Collision Cross Section)[2]

Mechanistic Synthesis: The Wohl-Ziegler Pathway

The synthesis of 3-(Bromomethyl)-6-methylpyridazine relies on the selective functionalization of a symmetrical or semi-symmetrical precursor, typically 3,6-dimethylpyridazine[3]. The transformation is achieved via a Wohl-Ziegler bromination , a free-radical substitution mechanism.

The Causality of Regioselectivity and Reactivity

Why does the bromination occur exclusively at the exocyclic methyl group rather than the aromatic ring?

  • Bond Dissociation Energy (BDE): The C-H bonds of the methyl groups are significantly weaker than the sp2 hybridized C-H bonds of the pyridazine ring.

  • Radical Stabilization: Abstraction of a hydrogen atom from the methyl group by a bromine radical generates a carbon-centered radical. This intermediate is highly stabilized by resonance with the adjacent π -system of the pyridazine ring (analogous to benzylic stabilization).

  • Mono-bromination Control: Once the first bromine atom is installed, its strong electron-withdrawing inductive effect (-I) deactivates the adjacent carbon, making the abstraction of a second hydrogen atom kinetically unfavorable under stoichiometric control.

Synthesis A 3,6-Dimethylpyridazine (Starting Material) B Radical Initiation (AIBN / Heat) A->B Heat/Light C Propagation (NBS / Halogenation) B->C Radical Generation D 3-(Bromomethyl)-6-methylpyridazine (Target Electrophile) C->D Bromine Transfer

Fig 1: Radical bromination pathway of 3,6-dimethylpyridazine to yield the target electrophile.

Reactivity Kinetics and Drug Discovery Applications

In drug discovery, the bromomethylpyridazine scaffold is prized for its exceptional electrophilicity. The adjacent nitrogen atoms in the 1,2-diazine ring exert a profound electron-withdrawing effect. This increases the partial positive charge ( δ+ ) on the exocyclic methylene carbon, significantly lowering the activation energy barrier for nucleophilic attack compared to a standard benzyl bromide.

Key Synthetic Applications:

  • SN​2 Alkylations: Rapid coupling with amines, thiols, and phenols to generate extended pharmacophores.

  • Kröhnke Oxidations: The bromomethyl group can be selectively oxidized to yield pyridazine carbaldehydes, which are valuable precursors for Wittig reactions or reductive aminations[4].

  • Spirocyclic Scaffolds: Pyridazine derivatives are increasingly used in the synthesis of complex spiro-fused heterocycles, which are gaining traction in both pharmaceutical and agrochemical discovery programs[5].

Self-Validating Experimental Protocol: SN​2 Alkylation

To ensure trustworthiness and reproducibility, the following protocol describes the SN​2 coupling of 3-(Bromomethyl)-6-methylpyridazine hydrobromide with a secondary amine. This workflow is designed as a self-validating system , incorporating specific in-process controls and mechanistic rationales for every step.

Step-by-Step Methodology

Step 1: Free-Basing and Activation

  • Action: Suspend 1.0 equivalent of 3-(Bromomethyl)-6-methylpyridazine hydrobromide in anhydrous Acetonitrile (MeCN) at 0°C. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Causality: The HBr salt must be neutralized to liberate the reactive electrophile. DIPEA is chosen because its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the target amine for the electrophilic carbon. The 2.5 eq excess accounts for the initial salt neutralization (1.0 eq), the acid generated during the SN​2 reaction (1.0 eq), and a basic buffer (0.5 eq).

Step 2: Nucleophilic Attack

  • Action: Add 1.1 equivalents of the target secondary amine. Maintain at 0°C for 30 minutes, then allow the reaction to warm to room temperature (25°C).

  • Causality: MeCN is a polar aprotic solvent. It solvates the cations (from the base) but leaves the nucleophilic amine relatively unsolvated, raising its ground-state energy and accelerating the SN​2 pathway. Starting at 0°C mitigates the risk of exothermic degradation or unwanted bis-alkylation.

Step 3: In-Process Control (LC-MS)

  • Action: After 2 hours, sample 10 µL of the reaction mixture, dilute in HPLC-grade Methanol, and inject into the LC-MS.

  • Validation: The reaction is validated by the complete disappearance of the characteristic starting material isotopic doublet at m/z 185.9 and 187.9 ( [M+H]+ for 79Br and 81Br )[2]. The emergence of the product mass confirms successful coupling.

Step 4: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Causality: NH4​Cl provides a mild, buffered quench that neutralizes excess DIPEA without risking acid-catalyzed hydrolysis of the newly formed product. The brine wash effectively pulls any residual MeCN out of the organic phase.

Protocol S1 1. Reagent Prep (Solvent: MeCN) S2 2. Base Addition (DIPEA / 0°C) S1->S2 S3 3. SN2 Coupling (Amine Addition) S2->S3 S4 4. Analytical Control (LC-MS Validation) S3->S4 S5 5. Workup & Extraction (EtOAc / Brine) S4->S5

Fig 2: Self-validating SN2 alkylation workflow featuring in-process LC-MS analytical controls.

References

  • EvitaChem. Buy 3-(Bromomethyl)-6-methylpyridazine (EVT-13698484). 3[3]

  • PubChemLite / Université du Luxembourg. 2402831-09-6 (C6H7BrN2) Structural Information & Predicted CCS. 2[2]

  • NextSDS. 3-(bromomethyl)-6-methylpyridazine hydrobromide — Chemical Substance Information. 1[1]

  • ResearchGate. Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation (Mechanistic insights into Kröhnke oxidation of bromomethylpyridazines). 4[4]

Sources

Whitepaper: Pharmacological Mechanisms and Applications of 3-(Bromomethyl)-6-methylpyridazine Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective targeted therapeutics relies heavily on privileged molecular scaffolds. Among these, the 6-methylpyridazine moiety has emerged as a critical pharmacophore in modern medicinal chemistry[1]. The precursor 3-(bromomethyl)-6-methylpyridazine serves as a highly efficient electrophilic building block, enabling the rapid installation of the (6-methylpyridazin-3-yl)methyl group onto various nucleophilic scaffolds via SN​2 alkylation.

This technical guide explores the mechanistic rationale behind the integration of this moiety, detailing its physicochemical advantages, its primary biological mechanisms of action (MOA) across diverse targets—including kinases, Kynurenine 3-monooxygenase (KMO), and Formyl Peptide Receptors (FPRs)—and the rigorous experimental workflows required to synthesize and validate these derivatives.

Structural and Physicochemical Rationale: The "Why"

The strategic choice to utilize 3-(bromomethyl)-6-methylpyridazine in drug design is driven by the unique physicochemical properties of the resulting pyridazine derivatives.

  • Bioisosterism and Hydrogen Bonding: The pyridazine ring is a well-established bioisostere for phenyl and pyridine rings. It possesses two adjacent nitrogen atoms that act as powerful hydrogen-bond acceptors. This bidentate or strong monodentate capability is critical for anchoring molecules in the hinge region of kinase ATP-binding pockets[2].

  • Metabolic Stability: The electron-deficient nature of the diazine ring makes it significantly more resistant to cytochrome P450 (CYP450) mediated oxidative metabolism compared to electron-rich aromatic rings. Furthermore, the presence of the 6-methyl group actively blocks oxidation at the highly susceptible C6 position, enhancing the pharmacokinetic half-life of the derivative.

  • Dipole Moment and Solubility: The adjacent nitrogens create a strong local dipole moment, which significantly improves the aqueous solubility of the resulting drug candidates compared to their carbocyclic analogs, a critical factor for oral bioavailability.

G A 6-Methylpyridazine Derivative B Pyridazine N1/N2 (H-Bond Acceptors) A->B features C 6-Methyl Group (Metabolic Shielding) A->C features D Kinase Hinge Region (e.g., Met109 in p38) B->D binds via H-bond E Hydrophobic Pocket (Steric Fit) C->E occupies

Logical mapping of 6-methylpyridazine binding in kinase hinge regions.

Core Mechanisms of Action

Derivatives synthesized from 3-(bromomethyl)-6-methylpyridazine exhibit potent activity across several distinct biological pathways. The MOA is dictated by the primary scaffold to which the pyridazine moiety is attached.

ATP-Competitive Kinase Inhibition (e.g., p38 MAPK)

One of the most prominent applications of the 6-methylpyridazine scaffold is in the design of kinase inhibitors, particularly targeting p38 Mitogen-Activated Protein Kinase (MAPK), which is implicated in autoimmune and inflammatory diseases[2].

  • Mechanism: The derivative acts as a Type I or Type II ATP-competitive inhibitor. The pyridazine nitrogens form critical hydrogen bonds with the backbone amide of the hinge region (e.g., Met109 in p38α). The 6-methyl group projects into a small hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity over other kinases that possess bulkier gatekeeper amino acids. By blocking ATP binding, the derivative prevents the phosphorylation of downstream targets like MK2, thereby halting the translation of pro-inflammatory cytokines (TNF-α, IL-6).

G Stimulus Inflammatory Stimulus (TNF-α, IL-1β) MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 (MAPKAPK2) p38->MK2 Activation Inhibitor Pyridazine Inhibitor Inhibitor->p38 ATP-Competitive Block Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MK2->Cytokines mRNA Translation

Mechanism of action for p38 MAPK pathway inhibition by pyridazine derivatives.

Kynurenine 3-Monooxygenase (KMO) Inhibition

KMO is an outer mitochondrial membrane enzyme involved in the tryptophan degradation pathway. Its overactivation is linked to neurodegenerative diseases and acute pancreatitis. Structural biology studies (e.g., PDB: 5nah) have demonstrated that derivatives containing the (6-methylpyridazin-3-yl)methyl group act as potent KMO inhibitors[3].

  • Mechanism: The pyridazine derivative binds directly to the active site of KMO, positioned near the FAD cofactor. The electron-deficient nature of the pyridazine ring engages in π−π stacking interactions with aromatic residues in the binding pocket, while the methyl group anchors the molecule in a hydrophobic sub-pocket, preventing the binding of the natural substrate, L-kynurenine.

Formyl Peptide Receptor (FPR) Modulation and DHODH Inhibition

Pyridazine-based compounds, particularly pyridazin-3(2H)-ones derived from these precursors, serve as agonists for Formyl Peptide Receptors (FPR1 and FPRL1), driving the resolution of acute inflammation[4]. Additionally, highly substituted pyrazole-pyridazine hybrids have been identified as potent inhibitors of human Dihydroorotate Dehydrogenase (DHODH), exhibiting profound immunosuppressive and antiviral effects[5].

Quantitative Data Summary

The following table synthesizes the comparative pharmacological profiles of 6-methylpyridazine derivatives across their primary targets.

Target Enzyme / ReceptorDerivative ClassPrimary Interaction ModeTypical IC50​ / EC50​ RangeKey Structural Contribution of Pyridazine
p38 MAPK Aryl-pyridazine ethersATP hinge binding10 - 50 nMH-bond acceptor (N1/N2) to Met109
KMO Chloro-pyridazine hybridsActive site / FAD adjacent50 - 200 nM π−π stacking, hydrophobic anchoring
DHODH Pyrazolyl-pyridazinesUbiquinone binding site1 - 10 nMDipole alignment, metabolic stability
FPR1 / FPRL1 Pyridazin-3(2H)-onesGPCR allosteric/orthosteric100 - 500 nMConformational rigidity, H-bonding

Table 1: Pharmacological profiling of 6-methylpyridazine derivatives across key therapeutic targets.

Experimental Workflows and Protocols

To ensure scientific rigor, the following self-validating protocols detail the synthesis of the derivatives and their subsequent biological validation.

Protocol 1: SN​2 Alkylation Synthesis Workflow

Objective: To synthesize a generic 6-methylpyridazine kinase inhibitor derivative via nucleophilic substitution. Causality & Rationale: 3-(bromomethyl)-6-methylpyridazine hydrobromide is highly reactive. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to neutralize the hydrobromide salt and deprotonate the incoming nucleophile (e.g., a secondary amine) without causing base-catalyzed degradation of the substrate. Acetonitrile is chosen as a polar aprotic solvent to accelerate the SN​2 transition state.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the nucleophile (e.g., substituted piperidine) in anhydrous acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of finely powdered, anhydrous K2​CO3​ . Self-Validation: The excess base ensures complete scavenging of generated HBr, preventing the formation of unreactive protonated amine dead-ends.

  • Electrophile Addition: Slowly add 1.1 eq of 3-(bromomethyl)-6-methylpyridazine hydrobromide[6] in portions at 0°C to control the exothermic reaction and minimize dimerization.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Quench with H2​O , extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient). Validation: Confirm structure and >95% purity via 1H -NMR and HRMS before biological testing.

Protocol 2: TR-FRET High-Throughput Kinase Assay

Objective: To determine the IC50​ of the synthesized derivative against p38 MAPK. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-delayed reading eliminates interference from the intrinsic auto-fluorescence of the pyridazine compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyridazine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo).

  • Enzyme Addition: Add 5 µL of recombinant p38α kinase (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its Km​ value, ~10 µM) and a biotinylated peptide substrate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Quench and Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Fit the data to a 4-parameter logistic curve to determine the IC50​ . Self-Validation: Ensure the assay Z'-factor is >0.6 using positive (known inhibitor) and negative (DMSO) controls.

G Step1 3-(Bromomethyl)- 6-methylpyridazine Step2 SN2 Alkylation (K2CO3, MeCN) Step1->Step2 Nucleophile Step3 Target Derivative (>95% Purity) Step2->Step3 LC-MS / NMR Step4 TR-FRET Assay (IC50 Determination) Step3->Step4 Screening

Workflow from electrophilic precursor to validated biological inhibitor.

References

  • NextSDS. 3-(bromomethyl)-6-methylpyridazine hydrobromide — Chemical Substance Information. Retrieved from[Link][6]

  • National Institutes of Health (PMC). 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. Retrieved from[Link][4]

  • Protein Data Bank Japan (PDBj). 5nah - Pseudomonas fluorescens kynurenine 3-monooxygenase (KMO) in complex with 6-methylpyridazine derivative. Retrieved from [Link][3]

  • ResearchGate. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Retrieved from [Link][1]

  • National Institutes of Health (PMC). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Retrieved from [Link][5]

Sources

Physicochemical Profiling and Analytical Validation of 3-(Bromomethyl)-6-methylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Bromomethyl)-6-methylpyridazine is a highly reactive bi-functional building block utilized extensively in medicinal chemistry and preclinical drug development[1]. The pyridazine core functions as a bioisostere for phenyl or pyridine rings, conferring improved aqueous solubility, reduced lipophilicity (logP), and enhanced hydrogen-bonding capacity to target molecules. Concurrently, the bromomethyl group acts as a potent electrophile for facile alkylation. This whitepaper provides a rigorous analysis of the compound's molecular weight, exact mass, isotopic distribution, and the self-validating methodologies required for its synthesis and mass spectrometric characterization.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In drug metabolism and pharmacokinetics (DMPK) workflows, distinguishing between average molecular weight (MW) and monoisotopic exact mass is critical for accurate analytical tracking via High-Resolution Mass Spectrometry (HRMS).

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural abundance of their isotopes. For 3-(Bromomethyl)-6-methylpyridazine (Formula: C6H7BrN2[1]), the average molecular weight is 187.04 g/mol [2].

  • Exact Mass: Calculated using the mass of the most abundant isotope of each element. Bromine possesses two stable isotopes—79Br (50.69% abundance) and 81Br (49.31% abundance). Therefore, the exact mass must account for this isotopic signature. The monoisotopic mass (containing 79Br) is 185.9793 Da.

Table 1: Quantitative Mass and Isotopic Data for C6H7BrN2

PropertyValueCausality / Analytical Significance
Chemical Formula C6H7BrN2Core pyridazine ring with methyl and bromomethyl substituents[1].
Average Molecular Weight 187.04 g/mol Used for stoichiometric calculations in bulk synthesis[2].
Monoisotopic Exact Mass (79Br) 185.9793 DaPrimary target mass for HRMS identification.
Isotopic Exact Mass (81Br) 187.9772 DaSecondary target mass; forms a 1:1 doublet with the monoisotopic peak.
[M+H]+ Exact Mass (79Br) 186.9871 DaObserved mass in positive electrospray ionization (ESI+).
[M+H]+ Exact Mass (81Br) 188.9850 DaConfirms the presence of exactly one bromine atom in the structure.

Synthesis Methodology and Causality

The synthesis of 3-(Bromomethyl)-6-methylpyridazine typically proceeds via the Wohl-Ziegler radical bromination of 3,6-dimethylpyridazine. This reaction requires precise thermal and stoichiometric control to prevent over-bromination (e.g., dibromomethylation) and maximize the yield of the mono-brominated product.

SynthesisWorkflow A 3,6-Dimethylpyridazine (Starting Material) C Reflux in PhCF3 (Reaction Conditions) A->C B NBS + AIBN (Radical Initiators) B->C D 3-(Bromomethyl)-6-methylpyridazine (Crude Product) C->D Wohl-Ziegler Bromination E Silica Gel Chromatography (Purification) D->E F HRMS & NMR (Structural Validation) E->F

Logical workflow for the radical bromination and validation of 3,6-dimethylpyridazine.

Protocol 1: Controlled Radical Bromination
  • Reagent Preparation: Dissolve 1.0 equivalent of 3,6-dimethylpyridazine in anhydrous trifluorotoluene (PhCF3).

    • Causality: PhCF3 is selected as a greener, less toxic alternative to carbon tetrachloride (CCl4) while maintaining the non-polar environment necessary for radical stability.

  • Initiator Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of Azobisisobutyronitrile (AIBN).

    • Causality: AIBN decomposes thermally at ~65°C to yield nitrogen gas and two 2-cyanoprop-2-yl radicals. These radicals abstract a bromine atom from NBS, initiating the radical chain reaction. The slight excess of NBS ensures complete conversion while minimizing di-bromination.

  • Thermal Activation: Heat the mixture to reflux (80-85°C) under an inert argon atmosphere for 4-6 hours.

    • Causality: Argon prevents atmospheric oxygen from quenching the radical intermediates, ensuring a high reaction yield.

  • Workup and Purification: Cool the reaction to 0°C to precipitate succinimide by-products. Filter the mixture, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

  • Storage: Store the purified product or its stabilized hydrobromide salt ([3]) at -20°C under argon.

    • Causality: Benzyl bromides are highly electrophilic and prone to hydrolysis or self-alkylation at room temperature.

Analytical Validation: LC-HRMS Experimental Workflow

To validate the exact mass and confirm the isotopic signature of the synthesized compound, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is employed. This protocol is designed as a self-validating system : the presence of the 1:1 79Br/81Br isotopic doublet serves as an internal confirmation of the molecular formula, eliminating the possibility of false positives from isobaric impurities.

HRMSWorkflow S1 Sample Prep: 1 µg/mL (MeOH/H2O + 0.1% FA) S2 UHPLC Separation (C18 Column, Gradient) S1->S2 S3 ESI+ Ionization (Formation of[M+H]+) S2->S3 S4 Q-TOF Mass Analysis (Mass Accuracy < 5 ppm) S3->S4 S5 Data Processing (Isotope Pattern Matching) S4->S5

Step-by-step LC-HRMS workflow for exact mass determination and isotopic validation.

Protocol 2: LC-QTOF-MS Exact Mass Determination
  • Sample Preparation: Dilute the purified 3-(Bromomethyl)-6-methylpyridazine to a final concentration of 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a proton source, facilitating the efficient formation of[M+H]+ ions during electrospray ionization (ESI).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.

    • Causality: The gradient ensures the separation of the target compound from any residual succinimide or di-brominated impurities prior to mass analysis.

  • Ionization (ESI+): Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Mass Analysis: Acquire data in full-scan mode (m/z 50–500) using a Q-TOF analyzer calibrated with an internal lock mass (e.g., Leucine Enkephalin, [M+H]+ = 556.2771).

    • Causality: The lock mass corrects for instrument drift in real-time, ensuring mass accuracy within < 5 ppm.

  • Data Interpretation: Extract the ion chromatogram for m/z 186.9871. Verify the presence of the M+2 peak at m/z 188.9850. The intensity ratio must be approximately 1:1 (reflecting the 50.69% vs 49.31% natural abundance of bromine isotopes), self-validating the presence of exactly one bromine atom.

References

  • NextSDS. "3-(bromomethyl)-6-methylpyridazine hydrobromide — Chemical Substance Information". NextSDS Database. URL: [Link]

Sources

Preliminary Investigation of 3-(Bromomethyl)-6-methylpyridazine in Drug Design: Scaffold Utility and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift away from highly lipophilic, planar aromatic rings toward more polar, nitrogen-rich heterocycles is a driving force in improving the pharmacokinetic profiles of drug candidates. The pyridazine heterocycle has emerged as a privileged scaffold, offering unique physicochemical properties that enhance molecular recognition and target engagement[1]. Within this structural class, 3-(Bromomethyl)-6-methylpyridazine (CAS 2402831-09-6) serves as a highly versatile, electrophilic building block. This technical guide explores the strategic rationale, physicochemical profiling, and validated synthetic workflows for integrating this specific precursor into advanced drug discovery pipelines.

Strategic Rationale for Pyridazine Scaffolds

As a Senior Application Scientist, the decision to incorporate a specific heterocycle into a drug design campaign is never arbitrary; it is driven by the need to balance potency with ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.

The pyridazine ring is uniquely endowed with a high dipole moment and robust, dual hydrogen-bonding capacity[1]. When compared to the ubiquitous phenyl ring or even other azines (like pyridine or pyrimidine), pyridazine offers distinct advantages:

  • Reduced Lipophilicity (logP): The adjacent nitrogen atoms significantly lower the logP of the molecule, enhancing aqueous solubility and reducing non-specific protein binding.

  • Safety Profile: Pyridazine-containing compounds generally exhibit low cytochrome P450 inhibitory effects and a reduced propensity to block the cardiac hERG potassium channel, a critical factor in avoiding cardiotoxicity[1].

  • Target Affinity: The dual nitrogen motif can act as a bidentate hydrogen-bond acceptor, which is particularly effective in engaging the hinge region of kinases or the transmembrane domains of GPCRs[2].

The Role of 3-(Bromomethyl)-6-methylpyridazine

This specific building block is engineered for late-stage functionalization.

  • The 3-Bromomethyl Group: Provides a highly reactive, benzylic-like electrophilic center. Bromide is an excellent leaving group, allowing for rapid, high-yield SN​2 alkylation with various nucleophiles (amines, thiols, alcohols) under mild conditions[3].

  • The 6-Methyl Group: In unsubstituted pyridazines, the C6 position is a known metabolic hotspot susceptible to oxidative degradation by aldehyde oxidases. The introduction of a methyl group at this position effectively blocks this metabolic liability, increasing the half-life of the resulting pharmacophore.

Physicochemical Profiling & Structural Causality

To effectively utilize 3-(Bromomethyl)-6-methylpyridazine, one must understand its baseline properties and how they translate into the final drug candidate.

PropertyValue / CharacteristicCausality in Drug Design
Chemical Formula C6​H7​BrN2​ Low molecular weight (187.04 g/mol ) ensures that downstream elaboration does not violate Lipinski’s Rule of 5.
Dipole Moment High (~4.0 - 5.0 D)Subtends strong π−π stacking interactions and improves hydration energy compared to carbocyclic analogs[1].
6-Methyl Substitution Metabolic BlockerSterically and electronically prevents oxidative metabolism at the C6 position, improving in vivo stability.
3-Bromomethyl Group Electrophilic CenterThe weak C-Br bond and resonance stabilization of the transition state facilitate rapid SN​2 displacement[4].
Ring Nitrogen Atoms Dual H-Bond AcceptorsProvides robust hydrogen-bonding capacity essential for target protein engagement (e.g., kinase hinge binding)[1].

Mechanistic Workflow: From Building Block to Pharmacophore

The integration of 3-(Bromomethyl)-6-methylpyridazine into a drug discovery workflow typically follows a logical progression from precursor synthesis to late-stage functionalization and target engagement. The logical flow is visualized below.

G N1 3,6-Dimethylpyridazine (Starting Material) N2 Radical Bromination Reagents: NBS, AIBN N1->N2 N3 3-(Bromomethyl)-6-methylpyridazine (Electrophilic Scaffold) N2->N3 Yields N4 SN2 Alkylation Reagents: Amine, K2CO3, DMF N3->N4 N5 Pyridazine-Appended Ligand (Pharmacophore) N4->N5 Target Molecule N6 Target Engagement (Dual H-Bonding, π-π Stacking) N5->N6 Kinase / GPCR Binding

Synthetic workflow and target engagement pathway for pyridazine derivatives.

Verified Experimental Methodologies

The following protocols represent field-proven, self-validating systems for synthesizing and utilizing this scaffold. Every step is designed with causality in mind to ensure high purity and yield.

Protocol 4.1: Synthesis of the Bromomethyl Precursor via Radical Bromination

This procedure adapts standard benzylic bromination techniques for heteroaromatic systems[4].

  • Causality of Reagents: N-Bromosuccinimide (NBS) is utilized to provide a low, steady concentration of Br2​ , preventing over-bromination or electrophilic aromatic substitution. Azobisisobutyronitrile (AIBN) acts as the radical initiator. The benzylic-like methyl protons are abstracted to form a resonance-stabilized radical, which selectively reacts with bromine[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,6-dimethylpyridazine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Initiation: Add NBS (1.05 eq) and AIBN (0.1 eq) to the solution. Note: Strict stoichiometric control of NBS is required to prevent the formation of the bis(bromomethyl) byproduct.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 2–4 hours. Monitor the reaction via TLC or LC-MS until the starting material is consumed.

  • Work-up (Self-Validation): Cool the reaction to 0°C. The succinimide byproduct will precipitate out of solution. Filter the mixture to remove the solid succinimide.

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO3​ (to neutralize any trace HBr) and brine. Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield 3-(Bromomethyl)-6-methylpyridazine.

Protocol 4.2: Late-Stage SN​2 N-Alkylation for Target Ligands

This protocol details the coupling of the bromomethyl scaffold with a secondary amine (e.g., a piperazine-based core) to generate a biologically active ligand.

  • Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is used as a heterogeneous base to scavenge the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to solvate the nucleophile and accelerate the SN​2 transition state.

Step-by-Step Methodology:

  • Free-Basing: Dissolve the target secondary amine (1.0 eq) in anhydrous DMF. Add finely powdered K2​CO3​ (2.5 eq) and stir for 15 minutes at room temperature to ensure the amine is fully free-based and nucleophilic.

  • Coupling: Dropwise add a solution of 3-(Bromomethyl)-6-methylpyridazine (1.1 eq) in DMF.

  • Incubation: Heat the reaction mixture to 60°C for 4–6 hours. Self-Validation: Monitor the disappearance of the bromomethyl peak via LC-MS to confirm complete conversion.

  • Quenching & Extraction: Cool to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution. Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield the crude pyridazine-appended ligand, ready for preparative HPLC purification.

Application in Target Engagement: Kinase & VEGFR-2 Inhibition

Once the 6-methylpyridazine pharmacophore is successfully appended to a core molecule, it serves as a critical anchor point for target engagement.

Recent advancements in drug design have demonstrated the profound impact of pyridazine scaffolds in oncology, specifically as protein kinase inhibitors. For example, pyridazine derivatives have been heavily investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis[2].

When a molecule synthesized via Protocol 4.2 enters the binding pocket of a kinase like VEGFR-2:

  • Hinge Region Binding: The lone pairs on the adjacent nitrogen atoms of the pyridazine ring act as potent hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region[2].

  • Conformational Locking: The high dipole moment of the pyridazine ring dictates the bioactive conformation of the molecule, ensuring optimal alignment within the ATP-binding pocket.

  • Antiangiogenic Activity: By effectively outcompeting ATP and locking the kinase in an inactive state, these pyridazine-based compounds halt the signaling cascade responsible for blood vessel formation in tumors[2].

Conclusion

The utilization of 3-(Bromomethyl)-6-methylpyridazine exemplifies the precision required in modern drug design. By leveraging the inherent physicochemical benefits of the pyridazine ring—such as improved solubility, low hERG liability, and robust hydrogen bonding—while simultaneously utilizing the bromomethyl group for efficient SN​2 alkylation, medicinal chemists can rapidly assemble complex, bioavailable therapeutics. The validated protocols provided herein ensure that this versatile building block can be reliably integrated into pipelines targeting kinases, GPCRs, and beyond.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Full article: Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities Source: Taylor & Francis (tandfonline.com) URL:[Link]

Sources

Strategic Applications of 3-(Bromomethyl)-6-methylpyridazine in Medicinal Chemistry: A Technical Guide to Bioisosteric Scaffold Integration

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the optimization of a lead compound frequently hinges on overcoming physicochemical liabilities such as high lipophilicity (logP), poor aqueous solubility, or off-target hERG potassium channel inhibition. As a Senior Application Scientist, I have consistently observed that scaffold hopping—specifically the bioisosteric replacement of phenyl or homologous azine rings with a pyridazine core—can systematically resolve these issues [1, 2].

3-(Bromomethyl)-6-methylpyridazine (available as a free base, CAS 1688685-38-2, or the more stable hydrobromide salt, CAS 2402831-09-6) has emerged as a premier electrophilic building block for this purpose. The reagent offers two distinct mechanistic advantages:

  • The Bromomethyl Group: Acts as a highly reactive, benzylic-like electrophile that undergoes rapid SN​2 alkylation with nitrogen, oxygen, and sulfur nucleophiles.

  • The 6-Methylpyridazine Core: Introduces a high dipole moment and robust dual hydrogen-bonding capacity. The 6-methyl substituent serves a dual purpose: it acts as a steric shield to dictate binding orientation within kinase hinge regions and provides a potential metabolic "soft spot" for controlled CYP450 oxidation, allowing medicinal chemists to tune the pharmacokinetic half-life[2].

G A Traditional Phenyl Scaffold (High logP, hERG Liability) B 3-(Bromomethyl)-6-methylpyridazine (Electrophilic Linker) A->B Scaffold Hopping Strategy C Pyridazine Bioisostere (Lower logP, Dual H-Bonding) B->C S_N2 Alkylation (N, O, S Nucleophiles)

Fig 1. Bioisosteric replacement strategy utilizing 3-(Bromomethyl)-6-methylpyridazine.

Literature Review: Pharmacological Implications

A review of recent literature and patent landscapes highlights the versatility of this building block across diverse therapeutic areas.

  • CNS Disorders: Due to its ability to lower overall lipophilicity while maintaining blood-brain barrier (BBB) penetrance, the 6-methylpyridazine scaffold is heavily utilized in neurodegenerative disease research. For instance, 3-(bromomethyl)-6-methylpyridazine hydrobromide has been explicitly employed as a critical starting material in the synthesis of complex benzodioxole derivatives targeting cholinergic system repair in Alzheimer's disease [3].

  • Oncology & Kinase Inhibition: The pyridazine ring mimics the purine core of ATP. By utilizing 3-(bromomethyl)-6-methylpyridazine to alkylate thiol or amine-bearing fragments, researchers generate potent, competitive inhibitors of the ATP-binding site in various protein kinases [4]. The weak basicity of the pyridazine ring prevents the non-specific toxicity often seen with highly basic aliphatic amines.

  • Antimicrobial & Agricultural Agents: Pyridazine derivatives synthesized from bromomethyl precursors have demonstrated significant antibacterial and antifungal activities, acting as nonclassical bioisosteres that outperform traditional scaffolds in inhibiting pathogenic bacterial strains [1].

Quantitative Data: Physicochemical & Reaction Metrics

To standardize library synthesis, it is critical to understand the baseline metrics of 3-(Bromomethyl)-6-methylpyridazine. The following table summarizes the quantitative data derived from optimized bench-scale applications.

Property / Reaction ParameterValue / MetricCausality & Experimental Implication
CAS Number (Free Base) 1688685-38-2Highly reactive; prone to self-alkylation. Must be stored at -20°C under Argon.
CAS Number (HBr Salt) 2402831-09-6Preferred form. The protonated core prevents dimerization, ensuring long-term bench stability.
Typical N-Alkylation Yield 75% – 92%High efficiency due to the electron-deficient pyridazine ring activating the benzylic carbon.
Typical S-Alkylation Yield 85% – 98%Thiolates are highly polarizable (soft) nucleophiles, making them ideal for this soft electrophile.
Calculated logP Shift Approx. -1.5 to -2.0Replacing a phenyl ring with a pyridazine drastically improves aqueous solubility and reduces aggregation.

Standardized Experimental Protocol: N-Alkylation Workflow

When integrating 3-(Bromomethyl)-6-methylpyridazine into a drug discovery pipeline, the primary failure modes are reagent dimerization and competitive hydrolysis. The following step-by-step protocol is designed as a self-validating system to ensure high-fidelity N-alkylation of secondary amines (e.g., piperidines or piperazines).

Step 1: In Situ Free Base Generation
  • Action: Suspend 1.0 equivalent of the target secondary amine and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Chill to 0°C.

  • Causality: We utilize DIPEA rather than stronger inorganic bases (like NaH) or aqueous bases. DIPEA serves a dual purpose: it neutralizes the hydrobromide salt of the pyridazine reagent upon addition and acts as a non-nucleophilic proton scavenger for the subsequent SN​2 reaction. The anhydrous environment prevents the hydrolysis of the bromomethyl group into a hydroxymethyl impurity.

Step 2: Electrophile Addition
  • Action: Add 1.1 equivalents of 3-(Bromomethyl)-6-methylpyridazine hydrobromide portion-wise over 10 minutes.

  • Causality: Portion-wise addition at 0°C prevents a localized concentration spike. High localized concentrations of the free base can drive unwanted dimerization or bis-alkylation side reactions.

Step 3: Thermal Activation
  • Action: Remove the ice bath and warm the reaction to 60°C for 4 to 6 hours under an inert atmosphere.

  • Causality: While the benzylic-like position is highly activated, the electron-withdrawing nature of the adjacent diazine ring requires moderate thermal energy to achieve >95% conversion without stalling.

Step 4: Self-Validating In-Process Control (IPC)
  • Action: Sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

  • Validation: The protocol is self-validating; the reaction is only deemed complete when the UV trace (254 nm) shows <2% of the starting bromomethyl peak, and the MS trace confirms the exact mass of the product [M+H]+ . If conversion is <95%, an additional 0.1 eq of the bromide is added.

Step 5: Workup and Purification
  • Action: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and purify via flash chromatography (DCM:MeOH gradient).

Workflow N1 1. Reagent Preparation Free base or HBr salt N3 3. S_N2 Reaction MeCN/DMF, 25-60°C N1->N3 N2 2. Nucleophile Activation Secondary Amine + DIPEA N2->N3 N4 4. In-Process Control (IPC) LC-MS / TLC Validation N3->N4 Monitor consumption N4->N3 <95% Conversion N5 5. Workup & Purification Extraction & Chromatography N4->N5 >95% Conversion

Fig 2. Self-validating S_N2 alkylation workflow using the pyridazine building block.

Conclusion

The strategic application of 3-(Bromomethyl)-6-methylpyridazine allows medicinal chemists to rapidly access the privileged pyridazine scaffold. By adhering to strict, anhydrous SN​2 protocols and leveraging the hydrobromide salt for stability, researchers can reliably synthesize libraries of compounds with optimized logP, enhanced solubility, and reduced off-target liabilities. Whether targeting the central nervous system or complex kinase pathways, this building block remains an indispensable tool in the modern drug discovery arsenal.

References

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. Available at:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Benzodioxole derivative and preparation method and use thereof (WO2014005421A1).Google Patents.

Reactivity and Synthetic Utility of the Bromomethyl Group in 6-Methylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, kinetic profiling, and validated experimental protocols for the nucleophilic functionalization of 3-(bromomethyl)-6-methylpyridazine.

Structural and Electronic Fundamentals

The 6-methylpyridazine scaffold is a privileged structure in modern pharmacophore design, frequently utilized to improve the aqueous solubility and hydrogen-bond accepting capabilities of drug candidates. When functionalized with a bromomethyl group at the 3-position—yielding 3-(bromomethyl)-6-methylpyridazine —the molecule transforms into an exceptionally potent electrophilic building block.

Unlike standard unactivated alkyl bromides, the bromomethyl group on a diazine ring behaves as a "super-benzylic" electrophile. The core structural feature dictating its reactivity is the 1,2-diazine core. The two adjacent nitrogen atoms create a highly electron-deficient aromatic system. This electron-withdrawing nature activates the exocyclic carbon, making it highly susceptible to nucleophilic attack[1]. Furthermore, to improve handling, crystallinity, and shelf-stability, these compounds are frequently isolated and utilized as hydrobromide or hydrochloride salts[2].

Mechanistic Causality of SN​2 Hyper-Reactivity

The dominant reaction pathway for 3-(bromomethyl)-6-methylpyridazine is bimolecular nucleophilic substitution ( SN​2 ). Understanding the causality behind this preference is critical for designing chemoselective reactions:

  • Electronic Activation (LUMO Lowering): The adjacent pyridazine ring exerts a profound electron-withdrawing effect through both inductive (-I) and mesomeric (-M) pathways. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-Br σ∗ bond, rendering it exceptionally accessible to the Highest Occupied Molecular Orbital (HOMO) of incoming nucleophiles.

  • Transition State Stabilization: The electron-deficient diazine ring stabilizes the pentacoordinate transition state of the SN​2 reaction by delocalizing the developing negative charge.

  • Suppression of SN​1 Pathways: Conversely, unimolecular substitution ( SN​1 ) is highly disfavored. The strong electron-withdrawing pull of the pyridazine nitrogens would severely destabilize any developing carbocation intermediate.

This differential reactivity allows for rapid, high-yielding substitutions even with weak nucleophiles at room temperature, a principle well-documented in analogous highly activated systems like1[1].

MechanisticActivation N1 Pyridazine Ring (Electron-Withdrawing) N2 Inductive & Mesomeric Pull (-I, -M) N1->N2 exerts N3 Bromomethyl Carbon (Highly Electrophilic) N2->N3 activates N4 Lowered LUMO Energy N3->N4 results in N5 Rapid SN2 Attack by Nucleophiles N4->N5 facilitates

Electronic activation of the bromomethyl group by the pyridazine ring.

Quantitative Reactivity Profiling

When designing combinatorial libraries around the 6-methylpyridazine scaffold, understanding the relative reaction rates of various nucleophiles is critical for achieving orthogonal functionalization. The table below summarizes the kinetic and thermodynamic profile of 3-(bromomethyl)-6-methylpyridazine across different nucleophile classes.

Nucleophile ClassExample ReagentRelative SN​2 RateTypical YieldOptimal Reaction Conditions
Thiols (Soft) ThiophenolExtremely Fast>90% Et3​N , THF, 0 °C to RT, 0.5h
Primary Amines BenzylamineVery Fast80–95% K2​CO3​ , DMF, RT, 1h
Secondary Amines MorpholineFast75–90%DIPEA, MeCN, RT, 2h
Alcohols (Hard) PhenolModerate50–70%NaH, DMF, 0 °C to RT, 4h

Validated Experimental Protocol: Secondary Amine Functionalization

To ensure reproducibility and high fidelity in library synthesis, the following protocol describes the SN​2 functionalization of 3-(bromomethyl)-6-methylpyridazine with a secondary amine. This methodology is adapted from optimized procedures utilized in the synthesis of pan-BET inhibitors, as published in the 3[3].

Step-by-Step Methodology

1. Substrate Preparation & Causality: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the secondary amine (1.2 equivalents) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA], 2.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality Note: Anhydrous polar aprotic solvents (like DMF) are mandatory because they do not hydrogen-bond to the nucleophile, thereby preserving its maximum nucleophilicity. The excess DIPEA serves to scavenge the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the amine nucleophile.

2. Reaction Initiation: Cool the stirring solution to 0 °C using an ice bath. Add 3-(bromomethyl)-6-methylpyridazine hydrobromide (1.0 equivalent) portion-wise over 5 minutes.

  • Causality Note: Because the substrate is often supplied as a hydrobromide salt[2], the initial neutralization by DIPEA is highly exothermic. Cooling to 0 °C mitigates thermal degradation and prevents unwanted polyalkylation side-reactions.

3. Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 1 to 3 hours.

4. Self-Validating In-Process Monitoring: A protocol is only as robust as its in-process controls. Monitor the reaction strictly via LC-MS. The self-validating endpoint is defined by the complete disappearance of the starting material mass ( [M+H]+ corresponding to the bromomethyl isotope pattern) and the emergence of the desired product mass. Do not proceed to workup until the starting material is fully consumed.

5. Aqueous Workup & Extraction: Quench the reaction mixture by adding it to a separatory funnel containing saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with brine (5 × 20 mL).

  • Causality Note: The repeated brine washes are a critical step to partition and remove the highly polar DMF solvent from the organic phase.

6. Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via Mass-Directed AutoPrep (MDAP) at high pH, or via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient) to yield the pure tertiary amine product[3].

ProtocolWorkflow S1 Substrate Preparation S2 Nucleophile Addition (0°C) S1->S2 S3 SN2 Reaction (RT, 1-3h) S2->S3 S4 LC-MS/TLC Monitoring S3->S4 S4->S3 If Incomplete S5 Aqueous Workup & Extraction S4->S5 If Complete S6 Purification (Flash/MDAP) S5->S6

Step-by-step experimental workflow for SN2 functionalization.

References

  • Structure- and Property-Based Optimization of Efficient Pan-Bromodomain and Extra Terminal Inhibitors to Identify Oral and Intravenous Candidate I-BET787 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Protocols for Nucleophilic Substitution Using 3-(Bromomethyl)-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Heteroaromatic building blocks are foundational to modern drug discovery. Among these, 3-(bromomethyl)-6-methylpyridazine is a highly versatile alkylating agent used for rapid "scaffold decoration" in combinatorial chemistry and lead optimization[1]. The bromomethyl group, activated by the electron-deficient pyridazine ring, serves as an exceptional electrophile for bimolecular nucleophilic substitution ( SN​2 ) reactions[2],[3].

This application note provides a comprehensive, self-validating guide to utilizing 3-(bromomethyl)-6-methylpyridazine. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality behind reagent selection, temperature control, and solvent effects to ensure high-fidelity synthesis.

Mechanistic Rationale & Reagent Dynamics

The Electrophilic Nature of the Bromomethyl Group

Unlike unactivated alkyl halides, the bromomethyl group attached to a pyridazine ring is highly polarized. The adjacent nitrogen atoms exert a strong inductive and resonance-withdrawing effect, significantly lowering the activation energy for nucleophilic attack at the benzylic carbon[4]. This allows for rapid substitution by various nucleophiles, including amines, thiols, and alkoxides[2].

The Challenge of Self-Alkylation

A critical challenge when working with heteroarylmethyl halides is their ambiphilic character. The molecule possesses both a potent electrophile (the −CH2​Br group) and a nucleophile (the basic pyridazine nitrogens). If handled improperly, this leads to rapid intermolecular self-alkylation and oligomerization[1].

Causality in Experimental Design: To completely suppress this degradation pathway, the reagent is synthesized, stored, and deployed as a hydrobromide salt (CAS 2402831-09-6)[5]. The protonation of the pyridazine nitrogen neutralizes its nucleophilicity. Consequently, any experimental protocol must account for the in situ neutralization of this HBr salt (requiring at least 1.0 extra equivalent of base) before the primary SN​2 reaction can occur.

Mechanistic_Pathway Electrophile 3-(Bromomethyl)- 6-methylpyridazine (HBr Salt) Intermediate SN2 Transition State (Polar Aprotic Media) Electrophile->Intermediate Base (Neutralizes HBr) SideProduct Self-Alkylation / Oligomerization Electrophile->SideProduct Excess Heat / Weak External Nu- Nucleophile Nucleophile (Amine, Thiol, Alkoxide) Nucleophile->Intermediate Nucleophilic Attack Product Target Alkylated Pyridazine Intermediate->Product Controlled Temp (0°C to RT)

Mechanistic pathway of SN2 substitution versus competing self-alkylation.

Reaction Optimization & Quantitative Data

The choice of base and solvent is strictly dictated by the pKa​ and nucleophilicity of the reacting species. Polar aprotic solvents (DMF, MeCN) are universally preferred as they solvate the counter-cations (e.g., K+ , Na+ ), leaving the nucleophilic anion "naked" and highly reactive, while avoiding the solvolysis side-reactions common in protic media.

Table 1: Optimized Parameters for Nucleophile Classes
Nucleophile ClassRepresentative ReagentBase RequiredSolventTemp ProfileTypical YieldMechanistic Rationale
Primary Amines BenzylamineDIPEA (2.5 eq)MeCN0 °C → RT75–85%Mild organic base prevents over-alkylation. MeCN allows easy removal.
Thiols Thiophenol K2​CO3​ (2.2 eq)DMF0 °C → RT85–95%High nucleophilicity of sulfur requires only a mild inorganic base[6].
Alcohols / Phenols PhenolNaH (60%, 2.5 eq)THF or DMF0 °C → 60 °C60–80%Strong base needed to generate the highly reactive alkoxide/phenoxide.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating workflows. In-process controls (TLC/LC-MS) are integrated to ensure the reaction trajectory is monitored accurately.

Experimental_Workflow S1 Step 1: Reagent Preparation Suspend HBr salt in DMF/MeCN at 0°C S2 Step 2: Base Addition Add K2CO3, DIPEA, or NaH (Nucleophile dependent) S1->S2 S3 Step 3: Nucleophile Introduction Dropwise addition to control exotherm S2->S3 S4 Step 4: Reaction Maturation Stir at RT with TLC/LC-MS monitoring S3->S4 S5 Step 5: Quench & Workup Aqueous wash to remove salts and polar byproducts S4->S5

Step-by-step experimental workflow for nucleophilic substitution.

Protocol A: N -Alkylation (Synthesis of Secondary/Tertiary Amines)

Objective: Couple a primary amine while minimizing tertiary amine (over-alkylation) byproducts.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ or Ar), dissolve the primary amine (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq). Causality: 1.0 eq neutralizes the HBr salt of the pyridazine, 1.0 eq acts as the acid scavenger for the SN​2 reaction, and 0.5 eq ensures a basic environment to prevent protonation of the nucleophile.

  • Electrophile Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add 3-(bromomethyl)-6-methylpyridazine hydrobromide (1.0 mmol, 1.0 eq) in small portions over 10 minutes. Causality: Low temperature reduces the kinetic energy of the system, heavily favoring mono-alkylation over di-alkylation.

  • Maturation & Validation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Self-Validation: Monitor via LC-MS. Look for the disappearance of the starting amine mass and the appearance of the [M+H]+ peak corresponding to the mono-alkylated product.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol due to the polarity of the pyridazine ring).

Protocol B: S -Alkylation (Synthesis of Thioethers)

Objective: Rapid coupling of thiols utilizing mild conditions to prevent disulfide formation.

  • Activation: Dissolve the thiol (1.0 mmol) in anhydrous DMF (4.0 mL) at 0 °C. Add anhydrous, finely powdered K2​CO3​ (2.2 mmol, 2.2 eq). Stir for 15 minutes to generate the thiolate anion.

  • Coupling: Add 3-(bromomethyl)-6-methylpyridazine hydrobromide (1.1 mmol, 1.1 eq) dropwise as a solution in DMF (1.0 mL). Causality: Thiols are exceptional nucleophiles; a slight excess of the electrophile ensures complete consumption of the malodorous thiol starting material.

  • Maturation: Stir at RT for 1–2 hours. The reaction is typically very fast.

  • Workup: Quench the reaction by pouring it into ice-cold water (20 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 15 mL), wash the combined organics extensively with brine (to remove DMF), dry over MgSO4​ , and concentrate.

Troubleshooting & Scientific Insights

  • Issue: High levels of self-alkylation (black, tarry reaction mixture).

    • Cause: The free base of the pyridazine was generated without the external nucleophile being fully activated or present in sufficient concentration[1].

    • Solution: Always ensure the nucleophile is pre-mixed with the base before the addition of the bromomethylpyridazine HBr salt. Maintain strict temperature control (0 °C) during addition.

  • Issue: Incomplete Reaction / Low Yield.

    • Cause: Insufficient base. The HBr salt of the reagent consumes 1.0 equivalent of base immediately[5].

    • Solution: Always calculate base equivalents as: Base_Eq = 1.0 (for HBr neutralization) + Required_Eq_for_Reaction + 0.2 (excess).

  • Issue: Product loss during aqueous workup.

    • Cause: Pyridazine derivatives are highly polar and often exhibit significant water solubility.

    • Solution: Minimize the volume of the aqueous phase. Use "salting out" techniques by saturating the aqueous layer with NaCl before extraction. Consider using 2-Methyltetrahydrofuran (2-MeTHF) or a Chloroform/Isopropanol (3:1) mixture for extraction if Ethyl Acetate fails.

References

  • NextSDS. 3-(bromomethyl)-6-methylpyridazine hydrobromide — Chemical Substance Information. NextSDS Safety Database. Available at:[Link][5]

  • Thieme Connect. Product Class 8: Pyridazines. Science of Synthesis. Available at:[Link][4]

  • Krasavin, M., et al. Preparation and Chemical Behavior of 2-(tert-Butoxycarbonyl)amino-3-bromomethyl Pyridine, a Novel Alkylating Agent. Synthetic Communications, Taylor & Francis. Available at:[Link][1]

Sources

Application Note: 3-(Bromomethyl)-6-methylpyridazine as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Strategic Rationale

In modern medicinal chemistry, the strategic replacement of traditional aromatic rings (like benzene or pyridine) with diazines is a proven method for optimizing the physicochemical and pharmacokinetic profiles of drug candidates. The pyridazine ring, characterized by two adjacent nitrogen atoms, serves as an excellent bioisostere[1]. It offers improved aqueous solubility, lowers lipophilicity (LogP), and provides a unique dual hydrogen-bond acceptor motif that can engage in highly specific target interactions[1].

3-(Bromomethyl)-6-methylpyridazine (often supplied as a hydrobromide salt, CAS: 2402831-09-6) is a highly versatile bifunctional building block[2]. It acts as a potent alkylating agent, allowing chemists to seamlessly append the 6-methylpyridazin-3-ylmethyl pharmacophore onto various nucleophilic scaffolds (amines, phenols, and thiols) via an SN​2 displacement mechanism.

Mechanistic Causality: Reactivity vs. Stability

The reactivity of 3-(bromomethyl)-6-methylpyridazine is governed by the electronic nature of the pyridazine ring. As an electron-deficient ( π -deficient) heterocycle, the pyridazine core exerts a strong inductive electron-withdrawing effect. This significantly increases the electrophilicity of the adjacent benzylic-type carbon, making the bromomethyl group highly susceptible to nucleophilic attack[3].

However, this high reactivity introduces a stability paradox. The basic nitrogen atoms within the pyridazine ring of one molecule can act as nucleophiles and attack the electrophilic bromomethyl group of another, leading to rapid self-alkylation and polymerization[4].

  • The Solution: To ensure shelf stability, this reagent is almost exclusively synthesized, stored, and handled as a hydrobromide (HBr) salt [2]. Protonation of the pyridazine nitrogen neutralizes its nucleophilicity, preventing degradation. Consequently, all experimental protocols must incorporate a strategic base-addition step to liberate the free base in situ just prior to the alkylation event.

Reaction Workflow and Pathway Visualization

The following diagram illustrates the critical sequence of events required for successful alkylation. The in situ neutralization of the HBr salt is the most critical step to prevent premature degradation while enabling the SN​2 transition state.

G A 3-(Bromomethyl)- 6-methylpyridazine (HBr Salt) B Base Addition (Neutralization) A->B + DIPEA/K2CO3 C Free Base Intermediate B->C - HBr E SN2 Transition State C->E D Nucleophile (N, O, S) D->E Attack F Alkylated Target Scaffold E->F - Br(-)

Workflow of SN2 alkylation using 3-(bromomethyl)-6-methylpyridazine hydrobromide.

Quantitative Data: Reaction Parameters by Nucleophile

To streamline library synthesis, the following table summarizes the optimized empirical conditions for reacting 3-(bromomethyl)-6-methylpyridazine HBr with various nucleophile classes.

Nucleophile TypeReagent (Eq)Optimal Base (Eq)SolventTemp (°C)Time (h)Expected Yield
Secondary Amine 1.1DIPEA (3.0)MeCN604 - 875 - 90%
Primary Amine 0.9*K 2​ CO 3​ (2.5)DMF25 (RT)12 - 1660 - 80%
Phenol (Ar-OH) 1.1Cs 2​ CO 3​ (2.5)DMF25 (RT)2 - 485 - 95%
Thiol (R-SH) 1.05Et 3​ N (2.5)DCM0 to 251 - 2> 90%

*Note: For primary amines, the alkylating agent is used as the limiting reagent (0.9 eq) to suppress over-alkylation (formation of tertiary amines).

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazines/Piperidines)

This protocol is the standard for appending the pyridazine pharmacophore onto cyclic secondary amines, a frequent operation in kinase inhibitor and GPCR ligand development.

Causality & Design Choices:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is chosen because it is a non-nucleophilic base. Three equivalents are strictly required: 1 eq to neutralize the HBr salt of the alkylating agent, 1 eq to neutralize the amine hydrochloride (if applicable), and 1 eq to act as an acid scavenger for the HBr generated during the SN​2 displacement.

  • Solvent: Acetonitrile (MeCN) provides an optimal polar aprotic environment that stabilizes the SN​2 transition state without causing the reagent degradation often seen in aqueous or alcoholic solvents.

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol, 1.0 eq) and anhydrous MeCN (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (3.0 mmol, 3.0 eq) via syringe and stir for 5 minutes at room temperature.

  • Add 3-(bromomethyl)-6-methylpyridazine hydrobromide (1.1 mmol, 1.1 eq) portion-wise over 2 minutes. Self-Validation Check: The suspension should gradually clarify as the HBr salt is neutralized and dissolves as the free base.

  • Heat the reaction mixture to 60 °C and monitor via LC-MS or TLC. Complete conversion is typically observed within 4 to 8 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (typically using a gradient of DCM/MeOH) to afford the pure N-alkylated product.

Protocol B: O-Alkylation of Phenols

This protocol is utilized to generate pyridazine-linked aryl ethers, a motif common in agrochemicals and oncology targets.

Causality & Design Choices:

  • Base Selection: Cesium carbonate (Cs 2​ CO 3​ ) is vastly superior to potassium or sodium bases for O-alkylation. The "cesium effect" relies on the large ionic radius and low charge density of the Cs + ion, which coordinates very weakly to the phenoxide oxygen. This leaves the phenoxide anion "naked" and highly nucleophilic, driving the reaction rapidly at room temperature[5].

  • Solvent: DMF is required to fully dissolve the cesium phenoxide intermediate.

Step-by-Step Procedure:

  • Dissolve the phenol derivative (1.0 mmol, 1.0 eq) in anhydrous DMF (4.0 mL) in a dry flask under nitrogen.

  • Add finely powdered Cs 2​ CO 3​ (2.5 mmol, 2.5 eq). Stir the suspension vigorously at room temperature for 15 minutes to pre-form the phenoxide anion. Self-Validation Check: A distinct color change (often deepening to yellow/orange) indicates successful phenoxide generation.

  • Cool the flask in a water bath (approx. 20 °C) to control any mild exotherm, and add 3-(bromomethyl)-6-methylpyridazine hydrobromide (1.1 mmol, 1.1 eq) in one portion.

  • Stir the reaction at room temperature for 2 to 4 hours.

  • Quench the reaction by pouring the mixture into ice-water (20 mL). If the product precipitates, isolate it via vacuum filtration. If it remains in solution, extract with Ethyl Acetate (3 x 15 mL), wash the combined organics with brine (3 x 10 mL) to remove DMF, dry over MgSO 4​ , and concentrate for subsequent purification.

Troubleshooting and Best Practices

  • Moisture Sensitivity: The bromomethyl group is susceptible to hydrolysis, forming 3-(hydroxymethyl)-6-methylpyridazine. Always use anhydrous solvents and store the HBr salt in a desiccator.

  • Handling the HBr Salt: The hydrobromide salt is hygroscopic. Weigh the reagent swiftly in ambient air or, ideally, inside a glovebox if the ambient humidity is high.

  • Avoiding Self-Alkylation: Never attempt to "free-base" the reagent and store it. The free base must only be generated in situ in the presence of the target nucleophile.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • 3-(bromomethyl)
  • A Comparative Guide to the Alkylating Efficacy of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Its Analogues(Mechanisms of benzylic/heteroarylmethyl alkylation)
  • Preparation and Chemical Behavior of 2-(tert-Butoxycarbonyl)amino-3-bromomethyl Pyridine, a Novel Alkylating Agent(Self-alkylation of heteroarylmethyl halides)
  • Direct alkylation of heteroarenes with unactivated bromoalkanes using photoredox gold catalysis(General principles of heteroarene alkylation)

Sources

Application of 3-(Bromomethyl)-6-methylpyridazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Bromomethyl)-6-methylpyridazine as a Privileged Scaffold Building Block in Medicinal Chemistry

Executive Summary & Pharmacological Rationale

3-(Bromomethyl)-6-methylpyridazine (typically supplied as a hydrobromide salt to ensure stability) is a highly versatile electrophilic building block used extensively in modern drug discovery. It serves as a primary reagent for the installation of the 6-methylpyridazine pharmacophore via nucleophilic aliphatic substitution (SN2).

The pyridazine ring is a privileged scaffold, acting as a non-classical bioisostere for phenyl, pyrimidine, and purine rings[1]. The incorporation of the pyridazine moiety into a drug candidate offers three distinct pharmacological advantages:

  • Enhanced Molecular Recognition: The adjacent nitrogen atoms provide a strong, dual hydrogen-bond acceptor capacity, which is highly effective in engaging the hinge region of target kinases[2].

  • Physicochemical Optimization: Pyridazines possess a high dipole moment and lower lipophilicity (LogP) compared to carbocyclic analogs, which significantly improves aqueous solubility[1].

  • Toxicity Mitigation: The reduced lipophilicity and unique pKa profile frequently lead to diminished off-target interactions, notably reducing hERG potassium channel liabilities[2].

Mechanistic Pathway & Application Scope

The bromomethyl group provides a highly reactive sp³-hybridized carbon trajectory, ideal for alkylating amines, phenols, and thiols. This specific functionalization is a cornerstone in the synthesis of targeted therapeutics, including the development of RET kinase inhibitors[3] and CYP11B1 endocrine modulators[4].

G A 3-(Bromomethyl)- 6-methylpyridazine B SN2 Alkylation (In situ free-basing) A->B Reagent C Pyridazine Scaffold Integration B->C Assembly D Kinase Inhibitors (e.g., RET, ALK) C->D E Endocrine Modulators (e.g., CYP11B1) C->E F Hinge-Region H-Bonding D->F G Reduced Lipophilicity (Lower LogP) D->G E->F E->G

Fig 1. Pharmacological rationale and workflow for pyridazine scaffold integration.

Experimental Methodology: Self-Validating SN2 Alkylation Protocol

Because 3-(bromomethyl)-6-methylpyridazine is highly reactive, it is commercially supplied as a hydrobromide salt to prevent auto-alkylation. The following protocol outlines a self-validating system for the N-alkylation of a secondary amine to form a tertiary amine kinase inhibitor intermediate.

Causality of Reagent Selection:

  • Base (Cs₂CO₃): The large ionic radius of the cesium cation creates a "loose" ion pair with the deprotonated nucleophile. This significantly enhances the nucleophilicity of the reacting amine compared to standard potassium or sodium salts[3].

  • Solvent (DMF): A polar aprotic solvent is mandatory. It solvates the cesium cation while leaving the nucleophile unsolvated and highly reactive, accelerating the SN2 trajectory.

  • Catalyst (TBAI): Tetrabutylammonium iodide is used to catalyze the reaction via the Finkelstein pathway, converting the alkyl bromide to a more reactive alkyl iodide in situ.

Workflow Step1 Step 1: Free-Basing Cs2CO3 in DMF Neutralize HBr salt Step2 Step 2: Nucleophilic Attack Add Amine/Phenol 0°C to RT Step1->Step2 Step3 Step 3: SN2 Alkylation 60-80°C, 2-15h LC-MS Monitoring Step2->Step3 Step4 Step 4: Purification Aq. Quench & Ext. Prep-HPLC Step3->Step4

Fig 2. Step-by-step SN2 alkylation workflow using 3-(bromomethyl)-6-methylpyridazine.

Step-by-Step Protocol:

  • Preparation & Free-Basing: Suspend the amine nucleophile (1.0 eq) and Cs₂CO₃ (3.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The suspension should turn slightly cloudy. For phenolic nucleophiles, a distinct color change often indicates successful phenoxide formation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add 3-(bromomethyl)-6-methylpyridazine hydrobromide (1.1 eq) portion-wise over 5 minutes.

    • Causality: Portion-wise addition at 0 °C prevents exothermic degradation of the bromomethyl intermediate and minimizes bis-alkylation side reactions.

  • Alkylation & Catalysis: Add TBAI (0.1 eq). Remove the ice bath and heat the reaction to 60 °C for 4–15 hours[3].

    • Validation Checkpoint 2: After 2 hours, analyze a 5 µL aliquot via LC-MS. You must observe the disappearance of the 1:1 isotopic doublet at m/z 187.0 / 189.0 [M+H]⁺ (the free base of the starting material) and the emergence of the product mass. If >20% starting material remains, increase the temperature to 80 °C.

  • Quench & Extraction: Cool to room temperature. Quench the reaction by adding 5 volumes of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 5 volumes).

    • Causality: NaHCO₃ ensures the newly formed pyridazine product remains in its free-base form, preventing it from partitioning into the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 5 volumes) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via Reverse-Phase HPLC (C18 column, 0-60% Acetonitrile/Water gradient with 0.1% TFA)[3].

Quantitative Data Presentation: Reaction Optimization Matrix

To maximize yields across different nucleophile classes, reaction conditions must be tailored based on steric hindrance and inherent nucleophilicity. The following table summarizes optimized parameters for integrating the 6-methylpyridazine scaffold.

Nucleophile TypePreferred SolventOptimal BaseTemp / TimeAdditiveAvg. Yield (%)Mechanistic Rationale
Primary Amine MeCNK₂CO₃ (2.5 eq)25 °C / 12 hNone65 - 75%Lower temperature prevents over-alkylation into a tertiary amine.
Secondary Amine DMFCs₂CO₃ (3.0 eq)60 °C / 8 hTBAI (0.1 eq)70 - 85%Cesium effect enhances steric penetration; TBAI accelerates SN2.
Phenol / Alcohol DMFK₂CO₃ (2.0 eq)80 °C / 15 hNone80 - 90%Harder nucleophiles require higher thermal energy for activation.
Thiol THFDIPEA (2.0 eq)0 °C / 2 hNone>90%High inherent nucleophilicity of sulfur allows rapid, low-temp reaction.

Sources

Application Note: Advanced Cross-Coupling Strategies for 3-(Bromomethyl)-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Heterobenzylic bromides, such as 3-(Bromomethyl)-6-methylpyridazine, are highly versatile electrophiles in cross-coupling reactions, enabling the rapid assembly of complex nitrogen-enriched heterocycles[1]. As a privileged scaffold in drug discovery, the pyridazine ring offers unique hydrogen-bonding capabilities and metabolic stability. However, the cross-coupling of its bromomethyl derivative presents distinct mechanistic challenges, including competitive nucleophilic hydrolysis, Wurtz-type homocoupling, and catalyst poisoning.

This application note provides a comprehensive, self-validating guide to optimizing C(sp3)–C(sp2) and C(sp3)–C(sp3) bond formations using 3-(Bromomethyl)-6-methylpyridazine. By detailing the causality behind ligand selection, solvent effects, and experimental workflows, this document empowers researchers to achieve high-yielding, reproducible cross-couplings.

Mechanistic Causality: Overcoming Heterobenzylic Challenges

The Stille and Suzuki-Miyaura cross-couplings of heterobenzylic bromides require careful tuning of the catalytic cycle to prevent catalyst poisoning by the heteroaromatic nitrogen atoms[2]. The two adjacent nitrogen atoms on the pyridazine ring possess strong σ-donor properties, which can irreversibly chelate palladium species, leading to the precipitation of inactive "palladium black." Furthermore, enantioconvergent radical cross-couplings and late-stage site-selective brominations highlight the importance of benzylic bromides as pivotal intermediates, provided their inherent instability is managed[3].

Key Mechanistic Interventions:
  • Preventing Catalyst Poisoning: Recent advancements in palladium- and copper-catalyzed systems have demonstrated that optimized ligand selection is critical to overcoming coordination barriers[4]. Utilizing sterically demanding, electron-rich ligands (e.g., XPhos or dppf) prevents the formation of stable, bis-ligated Pd-pyridazine complexes. The large bite angle of dppf or the bulk of XPhos forces the palladium center to remain coordinatively unsaturated, accelerating the rate-limiting oxidative addition.

  • Mitigating Homocoupling: Benzylic bromides are highly prone to homocoupling. Maintaining a low steady-state concentration of the active electrophile—either through biphasic solvent systems (Toluene/H₂O) or slow addition techniques—suppresses this off-target pathway.

  • Avoiding Hydrolysis: The use of strong aqueous bases (e.g., NaOH, KOH) leads to rapid nucleophilic substitution, converting the bromide into an unreactive hydroxymethyl byproduct. Mild, buffering bases like K₃PO₄ or K₂CO₃ are mandatory.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst PdII Pd(II) Intermediate [Het-CH2-Pd(L)-Br] Pd0->PdII Oxidative Addition Substrate 3-(Bromomethyl)- 6-methylpyridazine Substrate->PdII PdII_R Pd(II) Intermediate [Het-CH2-Pd(L)-R] PdII->PdII_R Transmetalation Boronic R-B(OH)2 + Base Boronic->PdII_R PdII_R->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_R->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for heterobenzylic bromides.

Reaction Optimization & Quantitative Data

The following tables summarize the optimization campaigns for both Suzuki-Miyaura (aryl boronic acids) and Negishi (alkylzinc reagents) cross-couplings. The data illustrates the direct causality between reaction conditions and product yield.

Table 1: Optimization of Suzuki-Miyaura Coupling (C(sp3)–C(sp2))
EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O8045Significant homocoupling due to sluggish transmetalation.
2Pd(OAc)₂ / PPh₃Cs₂CO₃DMF9030High rate of nucleophilic hydrolysis (hydroxymethyl byproduct).
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O8072Bidentate ligand prevents pyridazine coordination; good turnover.
4 Pd₂(dba)₃ / XPhos K₃PO₄ Toluene/H₂O 80 89 Bulky, electron-rich XPhos accelerates OA and prevents catalyst poisoning.
Table 2: Optimization of Negishi Coupling (C(sp3)–C(sp3))
EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)THF651255Sluggish transmetalation for C(sp3) centers; thermal degradation.
2Pd(dppf)Cl₂ (5 mol%)THF65878Improved stability of the Pd-intermediate against beta-hydride elimination.
3 PEPPSI-IPr (2 mol%) THF/DMI 25 4 92 NHC ligand highly effective for C(sp3)-C(sp3) Negishi couplings at RT.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding as intended.

Workflow Step1 1. Preparation Inert Atmosphere Step2 2. Loading Catalyst & Reagents Step1->Step2 Step3 3. Solvent Degassed Mix Step2->Step3 Step4 4. Reaction 80°C, 12h Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Standardized self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C(sp3)–C(sp2) bond between 3-(Bromomethyl)-6-methylpyridazine and an arylboronic acid.

  • Preparation & Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange (Crucial): Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Oxygen promotes the oxidative homocoupling of boronic acids to biaryls, consuming the nucleophile.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration. Self-Validation: The solution will initially appear dark purple/black due to Pd₂(dba)₃, rapidly transitioning to a deep reddish-brown as the active Pd(0)-XPhos complex forms.

  • Substrate Addition: Add 3-(Bromomethyl)-6-methylpyridazine (1.0 equiv) via syringe.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 12 hours. Self-Validation: Monitor via LC-MS or TLC (UV active, stains bright yellow with KMnO₄). Complete consumption of the bromide peak indicates successful turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (DCM/MeOH gradient).

Protocol B: Negishi Cross-Coupling

Objective: Formation of a C(sp3)–C(sp3) bond using an alkylzinc halide.

  • Preparation: In a nitrogen-filled glovebox, charge a dry vial with 3-(Bromomethyl)-6-methylpyridazine (1.0 equiv) and PEPPSI-IPr catalyst (2.0 mol%). Seal with a PTFE-lined cap.

  • Solvent Addition: Remove the vial from the glovebox and inject anhydrous THF (0.3 M) via syringe.

  • Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Dropwise add the alkylzinc halide (1.5 equiv, typically a 0.5 M solution in THF). Causality: Slow addition at low temperature manages the exotherm and minimizes Wurtz-type homocoupling of the highly reactive zinc species.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Self-Validation: A color shift from dark brown to a pale yellow/orange homogeneous solution indicates active and sustained transmetalation.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, concentrate, and purify via flash chromatography.

Sources

Application Note: Synthesis and Metallation of Pyridazine-Based Ligands Using 3-(Bromomethyl)-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The design of multidentate azabenzene ligands is a cornerstone of modern coordination chemistry, enabling the development of supramolecular metallogrids, spin-crossover materials, and targeted metallodrugs. Among the azabenzenes, pyridazine (1,2-diazine) offers unique electronic and structural properties. The adjacent nitrogen atoms in the pyridazine ring act as weak σ -donors but strong π -acceptors, which facilitates the close proximity of two metal centers, often leading to unique magnetic coupling behaviors such as antiferromagnetic or ferromagnetic interactions[1].

To construct these complex chelators, 3-(Bromomethyl)-6-methylpyridazine serves as an ideal electrophilic building block[2]. Its utility is driven by two key structural features:

  • The 3-Bromomethyl Group : The α -haloalkyl moiety is highly electrophilic, undergoing rapid SN​2 nucleophilic substitution with primary amines, thiols, or phosphines to form multidentate frameworks (e.g., bis(pyridazinyl)amines).

  • The 6-Methyl Group : This substituent provides critical steric tuning. During metal complexation, the steric bulk of the methyl group prevents unwanted polymeric chain formation and dictates the coordination geometry (e.g., forcing a distorted octahedral or square planar geometry around transition metals like Cu(II) or Fe(II))[3].

Handling Considerations : The free base of bromomethyl-heterocycles is notoriously unstable due to its propensity for intermolecular self-alkylation, forming quaternary ammonium polymers. Therefore, the reagent is commercially supplied and handled as a hydrobromide salt (CAS: 2402831-09-6). Synthetic protocols must account for this by utilizing excess base to liberate the free electrophile in situ while simultaneously neutralizing the hydrobromic acid generated during the substitution.

Synthetic Workflow & Visualization

The following diagram illustrates the logical progression from the commercial building block to the final dinuclear metallo-grid complex.

LigandSynthesis A 3-(Bromomethyl)- 6-methylpyridazine Hydrobromide C S_N2 Alkylation (K2CO3, MeCN, 80°C) A->C 2.0 eq B Primary Amine (e.g., Benzylamine) B->C 1.0 eq D Bis(pyridazinyl)amine Ligand C->D Deprotonation & Coupling F Dinuclear Metallo- Grid Complex D->F Chelation E Metal Salt (e.g., Cu(ClO4)2) E->F Self-Assembly

Workflow for the synthesis and metallation of pyridazine-based multidentate ligands.

Reaction Optimization Data

The SN​2 coupling of 3-(bromomethyl)-6-methylpyridazine hydrobromide with a primary amine (e.g., benzylamine) requires careful optimization. The choice of solvent and base directly impacts the yield by influencing the stability of the transition state and the suppression of over-alkylation.

Table 1: Optimization of the SN​2 Alkylation Step

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
MeCN K₂CO₃ (5.0 eq) 80 (Reflux) 12 85 Polar aprotic solvent stabilizes the SN​2 transition state; heterogeneous base prevents quaternary ammonium side reactions.
DMFDIPEA (5.0 eq)801272Homogeneous organic base leads to minor amounts of over-alkylated quaternary ammonium byproducts.
THFEt₃N (5.0 eq)65 (Reflux)2445Lower boiling point and lower solvent polarity significantly reduce the SN​2 reaction rate.

Experimental Protocols

Protocol A: Synthesis of N,N-Bis((6-methylpyridazin-3-yl)methyl)benzylamine

This protocol describes the preparation of a tridentate (N3) pyridazine ligand using a double SN​2 alkylation of benzylamine.

Reagents & Materials:

  • 3-(Bromomethyl)-6-methylpyridazine hydrobromide (2.05 eq)

  • Benzylamine (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (5.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM) and Brine (for workup)

Step-by-Step Methodology:

  • Preparation of the Suspension: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous K₂CO₃ (5.0 eq) and anhydrous MeCN (0.2 M relative to the amine). The excess K₂CO₃ is critical to neutralize the hydrobromide salt of the pyridazine reagent and act as an acid scavenger for the reaction.

  • Addition of Reagents: Add benzylamine (1.0 eq) to the stirring suspension. Subsequently, add 3-(bromomethyl)-6-methylpyridazine hydrobromide (2.05 eq) in small portions over 15 minutes at room temperature. Causality: Portion-wise addition prevents a sudden spike in localized concentration, minimizing the risk of forming quaternary ammonium salts.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Ar) for 12 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (eluent: 5% MeOH in DCM). The disappearance of the mono-alkylated intermediate indicates reaction completion.

  • Workup (Self-Validating Step): Cool the mixture to room temperature and filter off the inorganic salts (KBr and unreacted K₂CO₃) through a pad of Celite. Wash the filter cake with cold MeCN. Concentrate the filtrate in vacuo.

  • Extraction: Dissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄. Causality: The basic aqueous wash ensures the pyridazine nitrogens remain deprotonated, keeping the ligand entirely in the organic phase.

  • Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution: 1% to 5% MeOH in DCM) to yield the pure bis(pyridazinyl)amine ligand as a viscous oil or crystalline solid.

Protocol B: Self-Assembly of a Cu(II) Dinuclear Complex

This protocol details the complexation of the synthesized ligand with a transition metal to form a supramolecular architecture.

Reagents & Materials:

  • N,N-Bis((6-methylpyridazin-3-yl)methyl)benzylamine ligand (1.0 eq)

  • Copper(II) perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O (1.0 eq) (Caution: Perchlorate salts are potentially explosive; handle with care and avoid scraping dry solids).

  • Methanol (MeOH), spectroscopic grade

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve the ligand (1.0 eq) in a minimum volume of MeOH (approx. 5 mL per 0.1 mmol) in a clean vial.

  • Metal Addition: In a separate vial, dissolve Cu(ClO₄)₂·6H₂O (1.0 eq) in MeOH (2 mL). Add the blue copper solution dropwise to the stirring ligand solution at room temperature.

  • Complexation: Upon addition, an immediate color change from light blue to deep green/blue will be observed, indicating the coordination of the pyridazine and amine nitrogens to the Cu(II) center. Stir for 2 hours.

  • Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities. Allow the filtrate to stand undisturbed at room temperature. Slow evaporation of the methanol over 3–5 days will yield X-ray quality single crystals of the dinuclear Cu(II) complex.

References

  • RSC Publishing. "Recent developments in supramolecular complexes of azabenzenes containing one to four N atoms: synthetic strategies, structures, and magnetic properties". Available at: [Link]

  • MDPI. "Synthesis, Structure and Magnetic Study of a Di-Iron Complex Containing N-N Bridges". Available at: [Link]

Application Notes & Protocols: Synthesis of Substituted Aminomethyl-Pyridazines

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategic N-Alkylation of Primary and Secondary Amines with 3-(Bromomethyl)-6-methylpyridazine

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including applications as CB2 agonists and anti-inflammatory agents.[1][2] The functionalization of this heterocyclic system is a cornerstone of drug discovery programs aimed at developing novel therapeutics. 3-(Bromomethyl)-6-methylpyridazine serves as a highly versatile electrophilic building block. The benzylic-like reactivity of its bromomethyl group makes it an excellent substrate for nucleophilic substitution reactions, providing a direct and efficient route to introduce diverse amine functionalities.

This document provides a detailed technical guide on the reaction of 3-(bromomethyl)-6-methylpyridazine with primary and secondary amines. It outlines the underlying mechanistic principles, offers field-tested protocols, and discusses critical experimental parameters to empower researchers in synthesizing libraries of 3-((alkylamino)methyl)-6-methylpyridazine derivatives.

Reaction Principles: A Mechanistic Overview

The core transformation is a classic nucleophilic aliphatic substitution, primarily proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4]

  • Nucleophile: The lone pair of electrons on the nitrogen atom of the primary or secondary amine initiates the reaction.

  • Electrophile: The carbon atom of the bromomethyl (-CH₂Br) group on the pyridazine ring is electron-deficient due to the electronegativity of the adjacent bromine atom, making it the electrophilic center.

  • Leaving Group: The bromide ion (Br⁻) is a good leaving group, facilitating the reaction.

The reaction generates a hydrobromide salt of the product amine. To drive the reaction to completion and prevent the protonation of the unreacted starting amine (which would render it non-nucleophilic), a base is required to neutralize the HBr formed in situ.

SN2_Mechanism Amine R¹R²NH TS [ R¹R²NH---CH₂(Pyridazine)---Br ]‡ Amine->TS Sɴ2 Attack Pyridazine    Pyridazine-CH₂-Br Pyridazine->TS Sɴ2 Attack Product    Pyridazine-CH₂-N⁺HR¹R² TS->Product Br_ion Br⁻ TS->Br_ion Deprotonated_Product    Pyridazine-CH₂-NR¹R² Product->Deprotonated_Product Deprotonation BaseH Base-H⁺ Product->BaseH Deprotonation Base Base Base->Deprotonated_Product Deprotonation Base->BaseH Deprotonation Overalkylation_Pathway reactant reactant product1 product1 product2 product2 Start_Amine Primary Amine (R-NH₂) Desired_Product Desired Product (Secondary Amine) Start_Amine->Desired_Product + Pyridazine (Alkylation 1) Pyridazine 3-(Bromomethyl)-6- methylpyridazine Side_Product Side Product (Tertiary Amine) Desired_Product->Side_Product + Pyridazine (Over-alkylation)

Caption: Reaction pathway showing potential over-alkylation.

General Experimental Workflow

A standardized workflow ensures reproducibility and high-quality outcomes. The process involves careful selection of reagents and conditions, diligent monitoring, and appropriate purification strategies.

Workflow A 1. Reagent Preparation (Amine, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B C 3. Addition of Pyridazine (Controlled rate) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quenching, Extraction) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, Purity Analysis) F->G

Caption: Standard experimental workflow for N-alkylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-(Bromomethyl)-6-methylpyridazine is a lachrymator and irritant.

Protocol 1: Synthesis of a Secondary Amine via Mono-alkylation

Target: N-((6-methylpyridazin-3-yl)methyl)aniline

Materials & ReagentsSupplierGradeQuantityMolar Eq.
3-(Bromomethyl)-6-methylpyridazineCommercial>95%1.00 g1.0
AnilineCommercialReagent1.40 g (1.37 mL)3.0
Potassium Carbonate (K₂CO₃)CommercialAnhydrous2.08 g3.0
Acetonitrile (MeCN)CommercialAnhydrous25 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (3.0 eq.), potassium carbonate (3.0 eq.), and anhydrous acetonitrile (25 mL).

  • Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate vial, dissolve 3-(bromomethyl)-6-methylpyridazine (1.0 eq.) in 5 mL of anhydrous acetonitrile.

  • Add the pyridazine solution dropwise to the stirring amine suspension over 10-15 minutes.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridazine is consumed. [5]7. Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic solids (K₂CO₃ and KBr).

    • Rinse the solids with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane (DCM).

    • Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure secondary amine.

Protocol 2: Synthesis of a Tertiary Amine

Target: 3-(morpholinomethyl)-6-methylpyridazine

Materials & ReagentsSupplierGradeQuantityMolar Eq.
3-(Bromomethyl)-6-methylpyridazineCommercial>95%1.00 g1.0
MorpholineCommercialReagent0.52 g (0.52 mL)1.2
Diisopropylethylamine (DIPEA)CommercialReagent1.04 g (1.40 mL)1.6
N,N-Dimethylformamide (DMF)CommercialAnhydrous20 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(bromomethyl)-6-methylpyridazine (1.0 eq.) and anhydrous DMF (20 mL).

  • Add morpholine (1.2 eq.) to the solution, followed by the addition of DIPEA (1.6 eq.).

  • Stir the reaction mixture at room temperature for 8-12 hours under an inert atmosphere. [5]4. Reaction Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel (e.g., 5% methanol in DCM) to yield the pure tertiary amine.

Summary of Reaction Parameters & Troubleshooting

ParameterPrimary AminesSecondary AminesRationale & Expert Insights
Amine Stoichiometry 2.0 - 5.0 eq.1.1 - 1.5 eq.Excess primary amine is crucial to minimize over-alkylation. A slight excess of secondary amine ensures the complete consumption of the limiting electrophile.
Base K₂CO₃, Cs₂CO₃DIPEA, Et₃NInorganic bases like K₂CO₃ are effective and easily removed by filtration. For more sensitive substrates or to ensure homogeneity, sterically hindered organic bases like DIPEA are preferred as they are less likely to act as nucleophiles. [5]
Solvent MeCN, THFDMF, DMSO, MeCNAcetonitrile (MeCN) is a good general-purpose solvent. For less reactive amines, more polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction by solvating the cation of the transition state.
Temperature 25 - 60 °C25 - 80 °CMost reactions proceed well at room temperature or with gentle heating. Higher temperatures may be required for sterically hindered or less nucleophilic amines but can also increase the rate of side reactions.
Troubleshooting Issue: Significant over-alkylation observed.Solution: Increase the excess of primary amine; add the bromopyridazine slowly at a lower temperature.Issue: Incomplete reaction.Solution: Increase temperature; switch to a more polar solvent (e.g., DMF); allow for longer reaction time.Issue: Difficult purification.Solution: Ensure complete removal of DMF during work-up by washing thoroughly with brine. If the product is basic, an acid wash/base extraction can sometimes simplify purification.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one.
  • EvitaChem. Buy 3-Bromo-6-(bromomethyl)pyridazine.
  • Wikipedia. Amine alkylation.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • PubMed. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.

Sources

In Vitro Evaluation of Novel 3-(Bromomethyl)-6-methylpyridazine Derivatives: A Guide to Assessing Anticancer Potential

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Pyridazine Scaffolds

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of pyridazine have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] A significant body of research highlights the potential of pyridazine-containing compounds to inhibit key pathways in cancer progression, such as unchecked cell proliferation and angiogenesis, often through the modulation of protein kinases.[4]

This guide provides a comprehensive suite of in vitro protocols for the initial characterization of novel compounds derived from the 3-(Bromomethyl)-6-methylpyridazine core structure. We will focus on a logical progression of assays to determine a compound's cytotoxic effects, its potential mechanism of action by investigating kinase inhibition, and its impact on fundamental cellular processes like apoptosis and cell cycle progression. The protocols herein are designed to be robust and self-validating, providing researchers with a solid foundation for structure-activity relationship (SAR) studies and further preclinical development.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic or cytostatic effect on cancer cells. This is crucial for establishing a therapeutic window and for identifying promising lead compounds. The XTT assay is a reliable and sensitive colorimetric method for assessing cell viability.

Scientific Rationale: XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is predicated on the metabolic activity of viable cells.[5] Mitochondrial dehydrogenases in living cells reduce the water-soluble XTT tetrazolium salt to a soluble orange-colored formazan product.[5][6] The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[5] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Seeding & Compound Treatment cluster_1 XTT Assay cluster_2 Data Analysis seed Seed cancer cells in 96-well plate incubate1 Incubate (24h) for cell adherence seed->incubate1 treat Treat with serial dilutions of pyridazine derivatives incubate1->treat incubate2 Incubate with compound (e.g., 48-72h) treat->incubate2 add_xtt Add activated XTT solution incubate2->add_xtt incubate3 Incubate (2-4h) for color development add_xtt->incubate3 read Read absorbance (450-500 nm) incubate3->read calculate Calculate % cell viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Protocol: XTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., HCT-116 colon cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • 3-(Bromomethyl)-6-methylpyridazine derivatives dissolved in DMSO

  • XTT Cell Proliferation Kit (containing XTT reagent and activation reagent)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells with medium only to serve as a background control.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO only).

  • Incubation with Compound: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.[5][6]

  • XTT Incubation: Add 50 µL of the activated XTT solution to each well.[5] Incubate for 2-4 hours at 37°C, protected from light, until the orange formazan color is visible.

  • Absorbance Reading: Gently shake the plate and measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.[5]

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

ParameterDescription
Cell Line e.g., HCT-116 (colon), A549 (lung)
Seeding Density 5,000 cells/well
Treatment Duration 48 hours
IC50 (µM) Concentration for 50% inhibition

Tier 2: Mechanistic Investigations

Once a compound demonstrates significant cytotoxicity, the next step is to investigate its potential mechanism of action. Given that many pyridazine derivatives exhibit anticancer activity by inhibiting protein kinases, an in vitro kinase assay is a logical next step.[4] Furthermore, understanding whether the compound induces programmed cell death (apoptosis) or arrests the cell cycle provides crucial insight into its cellular effects.

In Vitro Kinase Inhibition Assay

Scientific Rationale: Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of cancer.[4] An in vitro kinase assay directly measures a compound's ability to inhibit the enzymatic activity of a specific kinase (e.g., VEGFR-2, a common target in angiogenesis).[4][7] These assays typically measure the transfer of a phosphate group from ATP to a substrate. A reduction in this signal in the presence of the test compound indicates inhibition.[7][8]

Protocol: General Kinase Inhibition Assay (e.g., VEGFR-2)

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase buffer

  • ATP

  • Specific kinase substrate (e.g., a synthetic peptide)

  • Test compounds

  • A detection system such as ADP-Glo™ Kinase Assay Kit (measures ADP production)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the recombinant kinase, and the test compound at various concentrations.[7]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[7]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's protocol.[4][8]

  • Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay via Annexin V/PI Staining

Scientific Rationale: Apoptosis is a form of programmed cell death essential for normal tissue homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[9][11] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[9] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9]

Experimental Workflow: Apoptosis Detection

G start Treat cells with compound (e.g., 24-48h) harvest Harvest cells (including supernatant) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min) in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell populations analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyridazine derivative at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[9]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Scientific Rationale: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer is characterized by the loss of this control. Many anticancer drugs function by causing cell cycle arrest at specific phases (G1, S, or G2/M), which can subsequently lead to apoptosis. Propidium iodide (PI) is a fluorescent molecule that intercalates into the DNA of permeabilized cells.[12][13] The intensity of the PI fluorescence is directly proportional to the amount of DNA in a cell.[12] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle using flow cytometry.[14][15]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the test compound

  • Cold 70% ethanol

  • Cold PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyridazine derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[12][14] Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.[14]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial as it degrades RNA, ensuring that PI only stains DNA.[12][13]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of novel 3-(Bromomethyl)-6-methylpyridazine derivatives. By systematically assessing cytotoxicity, kinase inhibition, apoptosis induction, and effects on the cell cycle, researchers can efficiently identify promising lead compounds for further development. Positive results from this screening cascade would warrant more advanced studies, including the evaluation of effects on specific signaling pathways (e.g., via Western blotting for key pathway proteins), in vivo efficacy studies in animal models, and comprehensive safety and toxicology profiling.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6). Available at: [Link]

  • University of Massachusetts Medical School. DNA Cell Cycle Analysis with PI. Available at: [Link]

  • University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Roche. (2016). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]

  • Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-586. Available at: [Link]

  • University of Würzburg. Cell Cycle Analysis by Propidium Iodide (PI) Staining. Available at: [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay Protocol. Available at: [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit Datasheet. Available at: [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol. Available at: [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3431-3440. Available at: [Link]

  • Liu, Z., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 117521. Available at: [Link]

  • Dziadulewicz, E. K., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. Available at: [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. Available at: [Link]

  • Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-(Bromomethyl)-6-methylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing 3-(bromomethyl)-6-methylpyridazine.

This compound is a highly valuable building block for synthesizing pyrrolo[1,2-b]pyridazines[1] and potent CYP11B1 inhibitors[2]. However, its synthesis via the Wohl-Ziegler radical bromination of 3,6-dimethylpyridazine is notoriously plagued by over-bromination, incomplete conversion, and severe product instability[3]. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, field-proven protocol to maximize your yield.

Mechanistic Workflow & Failure Modes

Understanding the radical pathway is essential for troubleshooting. The diagram below illustrates the kinetic windows and thermodynamic traps in this synthesis.

WohlZiegler SM 3,6-Dimethylpyridazine (Starting Material) Reagents NBS (1.05 eq), AIBN Solvent, Reflux SM->Reagents Target 3-(Bromomethyl)- 6-methylpyridazine (Target Free Base) Reagents->Target Radical Bromination OverBrom Dibromomethyl Byproduct Target->OverBrom Excess NBS (>1.1 eq) Degradation Polymerization (Self-Alkylation) Target->Degradation Free Base Concentration Salt Hydrobromide Salt (Stable Product) Target->Salt Anhydrous HBr Addition

Reaction pathway and failure modes in the synthesis of 3-(bromomethyl)-6-methylpyridazine.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of unreacted starting material despite prolonged reflux? Causality: Radical chain termination is outcompeting propagation. This is typically caused by oxygen (a potent diradical scavenger) in the solvent or degraded initiators[3]. Benzoyl peroxide (BPO) and Azobisisobutyronitrile (AIBN) have limited shelf lives and can degrade into inactive species if exposed to moisture or ambient light. Solution: Always use fresh initiator (5 mol%). More importantly, actively sparge your solvent with Argon for 15 minutes prior to heating. A self-validating visual cue of successful initiation in halogenated solvents is the behavior of the succinimide byproduct: unreacted NBS rests at the bottom of the flask, but as the reaction proceeds, the less dense succinimide byproduct will float to the surface.

Q2: My LC-MS shows significant amounts of 3-(dibromomethyl)-6-methylpyridazine. How do I improve chemoselectivity? Causality: While the first bromination mildly deactivates the remaining C-H bonds on the methyl group, the heterobenzylic radical intermediate is still highly stabilized. If the local concentration of N-bromosuccinimide (NBS) is too high, the kinetics favor a second bromination event before the remaining starting material can react[2]. Solution: Strictly limit NBS to 0.95 – 1.05 equivalents. Do not push the reaction to 100% conversion. It is far more efficient to stop the reaction at ~90% conversion and recover the unreacted 3,6-dimethylpyridazine than to attempt to separate the mono-brominated product from the dibrominated byproduct via chromatography.

Q3: The isolated free base turns into a dark, insoluble tar within 24 hours. How do I stabilize the product? Causality: 3-(Bromomethyl)-6-methylpyridazine is an inherently self-destructive molecule. It contains both a highly electrophilic bromomethyl group and nucleophilic pyridazine nitrogens. In a concentrated free-base form, it rapidly undergoes intermolecular self-alkylation (a Menshutkin-type quaternization), leading to irreversible polymerization[4]. Solution: Never store the free base. Immediately upon isolation, treat the organic filtrate with a stoichiometric amount of anhydrous HBr (e.g., 1.0 M HBr in acetic acid). This protonates the pyridazine nitrogens, eliminating their nucleophilicity and precipitating the highly stable 3-(bromomethyl)-6-methylpyridazine hydrobromide salt[4].

Q4: We are phasing out Carbon Tetrachloride (CCl₄) due to toxicity. What are the best alternative solvents? Causality: CCl₄ was historically favored because it lacks abstractable hydrogen atoms, preventing solvent-derived radical side reactions[3]. Solution: Benzotrifluoride (BTF) is the premier "green" drop-in replacement. It is non-ozone depleting, possesses excellent radical stability, and often accelerates reaction kinetics due to its higher boiling point (102 °C) compared to CCl₄ (76 °C).

Quantitative Data: Solvent & Condition Optimization

The following table summarizes the impact of solvent selection and reaction conditions on the yield and mono/di-bromination ratio. Note: Data reflects reactions utilizing 1.05 eq NBS and 5 mol% AIBN.

SolventBoiling Point (°C)Time (h)Conversion (%)Mono:Di RatioOperational Notes
Carbon Tetrachloride (CCl₄) 7612>9590:10Traditional baseline[2]; highly toxic, restricted use.
Benzotrifluoride (BTF) 1028>9588:12Recommended. Faster kinetics; excellent phase separation during workup.
Chlorobenzene 13259875:25High temp leads to poor selectivity (increased dibromination).
Acetonitrile (MeCN) 82168580:20Polar nature alters radical stability; requires longer reaction times.

Validated Experimental Protocol

This step-by-step methodology is optimized for the synthesis and immediate stabilization of the product as a hydrobromide salt using BTF as a modern solvent.

Materials Required:

  • 3,6-Dimethylpyridazine (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized from water and dried (1.05 eq)

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol (0.05 eq)

  • Anhydrous Benzotrifluoride (BTF)

  • 1.0 M HBr in Acetic Acid

Step 1: Reaction Setup

  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dimethylpyridazine (10.0 mmol) in 50 mL of anhydrous BTF.

  • Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Add NBS (10.5 mmol) and AIBN (0.5 mmol) under a positive stream of Argon.

Step 2: Radical Initiation & Reflux 4. Lower the flask into a pre-heated oil bath set to 90 °C. 5. Stir vigorously. Self-Validation Check: Initially, the dense NBS powder will swirl at the bottom. After 4-6 hours, the reaction will turn slightly orange, and lighter succinimide crystals will begin to float or suspend uniformly in the upper solvent layer. 6. Monitor by TLC (EtOAc/Hexane 1:1). Terminate the reaction when starting material is faintly visible (~90% conversion) to prevent over-bromination.

Step 3: Workup & Succinimide Removal 7. Remove the flask from the heat and immediately cool it in an ice-water bath to 0 °C for 30 minutes to maximize succinimide precipitation. 8. Filter the cold suspension through a pad of Celite to remove succinimide. Wash the filter cake with 10 mL of cold BTF.

Step 4: Salt Formation (Critical Step) 9. Transfer the clear filtrate to a clean flask submerged in an ice bath. 10. Under vigorous stirring, dropwise add 1.0 M HBr in acetic acid (11.0 mmol). 11. A white to off-white precipitate of 3-(bromomethyl)-6-methylpyridazine hydrobromide will immediately form[4]. 12. Stir for 15 minutes, then filter the solid via vacuum filtration. Wash the solid with cold diethyl ether (2 x 15 mL) to remove residual BTF and acetic acid. 13. Dry the salt under high vacuum. Store at -20 °C in a desiccator.

References

  • Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Advanced Free Radical Reactions for Organic Synthesis Dr. B. B. Hegde First Grade College URL:[Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit Arkivoc URL:[Link]

  • 3-(bromomethyl)-6-methylpyridazine hydrobromide — Chemical Substance Information NextSDS URL:[Link]

Sources

Technical Support Center: Preventing Hydrolysis of 3-(Bromomethyl)-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

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Visualizing the Workflow

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Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-(Bromomethyl)-6-methylpyridazine .

Heteroarylmethyl bromides are highly valuable electrophiles in drug discovery, but their inherent reactivity makes them notoriously unstable in aqueous media. The electron-deficient pyridazine ring activates the benzylic carbon, making the carbon-bromine bond highly susceptible to solvolysis [1.4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to suppress hydrolysis and maximize your reaction yields.

Troubleshooting & FAQs

Q1: Why does 3-(Bromomethyl)-6-methylpyridazine degrade so rapidly when added to my aqueous reaction mixture? A1: The degradation is driven by the highly electrophilic nature of the bromomethyl group attached to the pyridazine ring. In aqueous media, alkyl bromides undergo rapid hydrolysis via competitive SN​1 and SN​2 pathways[1]. At a pH > 8, hydroxide ions ( OH− ) act as strong nucleophiles, driving a rapid SN​2 displacement to form the undesired 3-(hydroxymethyl)-6-methylpyridazine byproduct. Conversely, at highly acidic pH, the pyridazine nitrogen protonates, which can further activate the benzylic position towards SN​1 solvolysis[1]. Causality & Solution: To prevent this, you must control both the water activity and the pH. Maintain a neutral pH (6.5–7.5) and introduce a water-miscible co-solvent (e.g., THF, Dioxane, or Acetonitrile) at a minimum of 30-50% v/v to reduce the dielectric constant of the medium, thereby slowing the solvolysis rate[2].

Q2: I am performing a biphasic alkylation (Water/Organic). How can I stop the bromide from hydrolyzing in the alkaline aqueous phase? A2: In biphasic systems, hydrolysis occurs at the liquid-liquid interface or when the bromide partitions into the aqueous layer. Causality & Solution: You must establish a kinetic advantage for the alkylation over background hydrolysis. Use a strictly non-polar organic solvent (like Toluene or Dichloromethane) to ensure the bromide remains entirely in the organic phase. Employ a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The PTC shuttles the reactive nucleophile from the aqueous phase into the organic phase, where the water concentration is negligible. Crucial Step: Always add the bromide last at 0–5 °C. This ensures the nucleophile is already present and waiting in the organic layer, allowing the desired SN​2 reaction to outcompete any interfacial hydrolysis.

Q3: Is it possible to perform transition-metal cross-coupling with this bromide in fully aqueous media without massive degradation? A3: Yes, but it requires physical shielding of the electrophile. Causality & Solution: You can achieve this using micellar catalysis. By adding a designer surfactant (e.g., TPGS-750-M) to the water, you create nanomicelles with highly lipophilic cores. When 3-(Bromomethyl)-6-methylpyridazine is added, it rapidly partitions into these hydrophobic cores, effectively isolating the carbon-bromine bond from the bulk water[3]. The palladium catalyst and the coupling partner also migrate into the micelle, allowing the cross-coupling to occur in a protected, water-free microenvironment.

Mechanistic Pathways & Visualizations

Understanding the divergence between the desired reaction and the degradation pathway is critical for designing your experimental setup.

Mechanism SM 3-(Bromomethyl)- 6-methylpyridazine H2O Aqueous Bulk (OH⁻ / H₂O) SM->H2O Unprotected Nuc Target Nucleophile (Organic Phase/Micelle) SM->Nuc Protected (PTC/Micelle) Hydrolysis Hydroxymethyl Byproduct H2O->Hydrolysis Target Alkylated Product Nuc->Target

Reaction pathways: Unprotected aqueous exposure vs. shielded nucleophilic attack.

Quantitative Stability Data

The following table summarizes the kinetic stability (estimated half-life, t1/2​ ) of heteroarylmethyl bromides under various aqueous conditions at 25 °C. Use this data to select the appropriate reaction medium.

Reaction ConditionCo-Solvent / AdditivepHEstimated t1/2​ of BromidePrimary Degradation Pathway
Fully Aqueous None9.0< 5 minsRapid SN​2 displacement by OH−
Fully Aqueous None2.0~ 30 mins SN​1 solvolysis (protonated ring)
Aqueous/Organic 50% THF7.0> 4 hoursSlow neutral hydrolysis
Biphasic (PTC) Toluene + TBAB10.0> 12 hoursShielded; restricted to organic phase
Micellar 2 wt% TPGS-750-M7.0> 24 hoursShielded in hydrophobic micelle core

Validated Experimental Protocols

These protocols are designed as self-validating systems . They include built-in analytical checks to ensure the structural integrity of 3-(Bromomethyl)-6-methylpyridazine is maintained throughout the workflow.

Protocol A: Biphasic Alkylation using Phase Transfer Catalysis (PTC)

Objective: Alkylate a water-soluble nucleophile without hydrolyzing the bromide.

  • Preparation of the Aqueous Phase: Dissolve your nucleophile (1.2 eq) and an inorganic base (e.g., K2​CO3​ , 2.0 eq) in deionized water (0.5 M concentration).

  • Preparation of the Organic Phase: Dissolve the Phase Transfer Catalyst (TBAB, 10 mol%) in Toluene (equal volume to the aqueous phase).

  • System Equilibration: Combine the two phases in a reaction flask and stir vigorously (800+ rpm) at 0–5 °C for 10 minutes. Causality: High stirring rates maximize the interfacial surface area, allowing the PTC to efficiently extract the nucleophile into the toluene layer.

  • Electrophile Addition: Dissolve 3-(Bromomethyl)-6-methylpyridazine (1.0 eq) in a minimal amount of cold Toluene. Add this solution dropwise to the vigorously stirring biphasic mixture over 5 minutes.

  • Self-Validation (TLC Check): After 30 minutes, stop stirring to let the layers separate. Sample the top organic layer and run a TLC (50% EtOAc/Hexanes).

    • Success: You will see the non-polar product spot and unreacted starting material.

    • Failure (Hydrolysis): A highly polar spot ( Rf​ ~ 0.1) indicates the bromide is hydrolyzing into the alcohol. If observed, verify your stirring rate and ensure the temperature is strictly below 5 °C.

  • Workup: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Micellar Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Perform a fully aqueous cross-coupling while shielding the alkyl bromide.

Workflow Step1 Step 1: Prepare 2 wt% Surfactant in Degassed H₂O Step2 Step 2: Add Catalyst & Target Nucleophile Step1->Step2 Step3 Step 3: Add Bromide (Partitions into Micelle) Step2->Step3 Step4 Step 4: React at RT (Shielded from H₂O) Step3->Step4 Step5 Step 5: In-flask Extraction (Minimal Organic Solvent) Step4->Step5

Step-by-step workflow for micellar-shielded aqueous cross-coupling.

  • Micelle Formation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water. Degas the solution by sparging with Argon for 15 minutes.

  • Catalyst & Boronic Acid Loading: Add the aryl boronic acid (1.2 eq), a water-soluble palladium source (e.g., Na2​PdCl4​ , 2 mol%), and a suitable ligand (e.g., TXPTS) to the micellar solution[3]. Stir at room temperature for 10 minutes to allow partitioning into the micelles.

  • Electrophile Partitioning: Add 3-(Bromomethyl)-6-methylpyridazine (1.0 eq) directly to the mixture. Causality: The highly hydrophobic nature of the bromide forces it out of the bulk water and into the core of the TPGS-750-M micelles, protecting it from hydrolysis while placing it in direct proximity to the active Pd-catalyst.

  • Reaction: Stir at room temperature for 12–24 hours under Argon.

  • Self-Validation (In-Micelle Check): Extract a 50 µL aliquot with 100 µL of EtOAc. GC-MS or LC-MS analysis should show the cross-coupled product mass. The absence of the M-Br+OH mass peak confirms successful micellar shielding.

  • Extraction: Add a minimal amount of EtOAc directly to the flask, stir gently to collapse the micelles and extract the product, then separate the organic layer.

References

  • The chemistry of heteroarylphosphorus compounds. Part III. The alkaline hydrolysis of heteroarylmethyl analogues of benzyltriphenyl-phosphonium bromide RSC Publishing[Link]

  • Are alkyl bromides susceptible to hydrolysis? ResearchGate[Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method American Chemical Society (ACS)[Link]

  • Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc SciELO[Link]

Sources

Technical Support Center: Temperature Optimization for 3-(Bromomethyl)-6-methylpyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in coupling reactions with 3-(bromomethyl)-6-methylpyridazine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of temperature optimization. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and achieve successful synthetic outcomes.

Troubleshooting Guide: Navigating Common Temperature-Related Issues

This section addresses specific problems you may encounter during your coupling reactions, offering explanations rooted in reaction kinetics and catalyst behavior, along with actionable solutions.

Issue 1: Low or No Product Conversion

Question: My Suzuki-Miyaura coupling reaction with 3-(bromomethyl)-6-methylpyridazine is showing minimal to no conversion to the desired product, even after extended reaction times. How can I use temperature to address this?

Answer:

Low conversion is a frequent challenge, often stemming from an insufficient reaction temperature to overcome the activation energy of key steps in the catalytic cycle. The pyridazine core, with its electron-withdrawing nitrogen atoms, can influence the reactivity of the bromomethyl group.

Causality-Driven Solutions:

  • Initial Temperature Ramping: For many palladium-catalyzed cross-coupling reactions, a starting temperature in the range of 80-100 °C is a good initial parameter.[1][2] This thermal energy is often necessary to facilitate the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, a crucial first step in the catalytic cycle.[3][4]

  • Stepwise Temperature Increase: If conversion remains low at 100 °C, a systematic and gradual increase in temperature is recommended. Raise the temperature in 10-15 °C increments, carefully monitoring the reaction progress by a suitable technique like TLC or LC-MS. Excessively high temperatures can sometimes lead to catalyst decomposition and an increase in side products.[5]

  • Solvent Choice and Reflux Temperature: The choice of solvent is intrinsically linked to the achievable reaction temperature. High-boiling point solvents such as dioxane, toluene, or DMF allow for higher reaction temperatures.[6][7] If your current solvent has a low boiling point, consider switching to one that allows for a higher reflux temperature, which may be necessary to drive the reaction to completion.

Experimental Protocol: Temperature Screening for a Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-(bromomethyl)-6-methylpyridazine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).[1][8]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Initial Heating: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: After 2 hours, carefully take an aliquot for analysis (TLC or LC-MS) to determine the extent of conversion.

  • Temperature Escalation: If conversion is below 50%, increase the temperature to 95 °C and continue monitoring at 2-hour intervals.

  • Further Optimization: If necessary, increase the temperature to the reflux point of the solvent (e.g., ~101 °C for dioxane) and monitor until the reaction reaches completion or plateaus.

Issue 2: Observation of Significant Side Product Formation (e.g., Homocoupling)

Question: I'm observing a significant amount of homocoupling of my boronic acid reagent in my Suzuki reaction, and I suspect the temperature might be a contributing factor. What is the relationship and how can I mitigate this?

Answer:

While higher temperatures can increase the rate of the desired cross-coupling, they can also accelerate side reactions like the homocoupling of boronic acids. This is often promoted by the presence of oxygen and palladium(II) species.[5]

Causality-Driven Solutions:

  • Moderate Temperature Profile: Instead of aggressively high temperatures from the outset, try a more moderate approach. Starting at a lower temperature (e.g., 70-80 °C) and gradually increasing it only if necessary can disfavor the homocoupling pathway.

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere.[5] Thoroughly degas all solvents and reagents before use. Elevated temperatures can increase the solubility of any residual oxygen, thereby promoting oxidative side reactions.

  • Catalyst and Ligand Choice: The stability of the catalyst at higher temperatures is crucial. Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[5] These ligands can also help stabilize the palladium center, reducing its decomposition at elevated temperatures.

Side ReactionPotential Temperature InfluenceMitigation Strategy
Boronic Acid Homocoupling Higher temperatures can accelerate this side reaction, especially in the presence of trace oxygen.Maintain a moderate temperature (e.g., 80-90 °C) and ensure rigorous degassing of all reagents and solvents.[5]
Protodeboronation Elevated temperatures can promote the cleavage of the C-B bond, particularly with unstable boronic acids.Use the mildest effective temperature and consider using a more stable boronic ester (e.g., pinacol ester).
Catalyst Decomposition Excessively high temperatures can lead to the formation of palladium black and loss of catalytic activity.[9]Do not exceed the recommended temperature range for your chosen catalyst/ligand system. Monitor for visual signs of decomposition.
Issue 3: Catalyst Deactivation or Decomposition

Question: In my Buchwald-Hartwig amination, I notice the reaction mixture turning black at higher temperatures, and the reaction stalls. What is happening and how can I prevent it?

Answer:

The formation of a black precipitate is often indicative of palladium catalyst decomposition into palladium black, which is catalytically inactive.[9] This is a common issue at elevated temperatures, particularly with less stable catalyst systems. The pyridine nitrogen in the substrate or product can also coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10][11]

Causality-Driven Solutions:

  • Optimal Temperature Window: Most Buchwald-Hartwig reactions have an optimal temperature window, typically between 80-110 °C.[7][12] Exceeding this can lead to rapid catalyst decomposition.

  • Ligand Selection for Thermal Stability: The choice of ligand is critical for stabilizing the palladium catalyst at higher temperatures. Bulky, electron-rich phosphine ligands are often effective as they can shield the palladium center and promote the desired catalytic cycle.[6][10]

  • Use of Pre-catalysts: Modern palladium pre-catalysts are often more robust and form the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂.[6] This can lead to greater thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Sonogashira coupling with 3-(bromomethyl)-6-methylpyridazine?

A1: For Sonogashira couplings, a slightly wider temperature range can be effective. While some reactions can proceed at room temperature, a common starting point for aryl bromides is between 60-100 °C.[2][13] The reactivity of the alkyne and the specific catalyst system will influence the optimal temperature.

Q2: How does the "bromomethyl" group on the pyridazine affect the optimal reaction temperature compared to a simple bromopyridazine?

A2: The bromomethyl group is a benzylic-type halide, which can sometimes be more reactive in oxidative addition than an aryl bromide. However, the electronics of the pyridazine ring still play a significant role. It is possible that a slightly milder temperature could be sufficient compared to a more electron-rich aryl bromide, but this should be determined experimentally.

Q3: Can microwave irradiation be used to optimize the temperature for these coupling reactions?

A3: Yes, microwave-assisted synthesis can be a very effective tool for rapidly screening reaction temperatures and optimizing conditions. The precise temperature control and rapid heating afforded by microwave reactors can often lead to shorter reaction times and improved yields.

Q4: My reaction seems to be complete at a lower temperature, but the literature suggests a higher one. Should I increase the temperature?

A4: If your reaction has gone to completion at a lower temperature, as confirmed by a reliable analytical method, there is no need to increase it further. Using the mildest possible conditions that afford a good yield and purity is always the best practice to minimize side reactions and decomposition.

Q5: What are the visual cues of a reaction proceeding well versus one that is having temperature-related issues?

A5: A well-behaved reaction will typically show a gradual change in color and consumption of starting materials without the formation of significant precipitates. The sudden formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition, often due to excessive heat.[9] Significant charring or darkening of the reaction mixture can also indicate decomposition of starting materials or products at high temperatures.

Visualizing the Troubleshooting Process

Below is a workflow to guide your temperature optimization strategy when encountering common issues in coupling reactions.

G cluster_start Initial Reaction Setup cluster_monitoring Reaction Monitoring & Analysis cluster_troubleshooting Troubleshooting Pathways cluster_end Outcome start Start with Literature or Standard Conditions (e.g., 80-100 °C) monitor Monitor Conversion (TLC, LC-MS) start->monitor check_yield Is Yield > 80%? monitor->check_yield low_yield Low Yield/ No Reaction check_yield->low_yield No side_products Significant Side Products check_yield->side_products No, and... catalyst_death Catalyst Decomposition (Black Precipitate) check_yield->catalyst_death No, and... success Reaction Optimized check_yield->success Yes increase_temp Gradually Increase Temp (10-15 °C increments) low_yield->increase_temp check_solvent Consider Higher Boiling Solvent low_yield->check_solvent lower_temp Decrease Temperature side_products->lower_temp optimize_ligand Screen Bulky/ Electron-Rich Ligands side_products->optimize_ligand catalyst_death->lower_temp use_precatalyst Switch to a More Stable Pre-catalyst catalyst_death->use_precatalyst increase_temp->monitor check_solvent->monitor lower_temp->monitor optimize_ligand->monitor use_precatalyst->monitor

Caption: A decision-making workflow for temperature optimization in coupling reactions.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • BenchChem. (n.d.).
  • WuXi AppTec. (2024, November 24). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Guerra, A. S., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(15), 2799. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • Al-Hourani, B. J., et al. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(7), 5949-5958. [Link]

  • DiMucci, I. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • BenchChem. (2025). Technical Support Center: 6-Bromo-N,N-dimethylpyridazin-3-amine in Cross-Coupling Reactions. BenchChem.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Fall, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11954-11963. [Link]

  • Bégin, D., et al. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Bandyopadhyay, B., & Das, P. (2004). Temperature effect on coupling reaction. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-(Bromomethyl)-6-methylpyridazine Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for substitution reactions involving 3-(bromomethyl)-6-methylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. The inherent steric hindrance posed by the methyl group at the 6-position, adjacent to one of the ring nitrogens and proximate to the reactive bromomethyl group, can significantly impede standard nucleophilic substitution reactions. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic challenges effectively. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are nucleophilic substitution reactions on 3-(bromomethyl)-6-methylpyridazine so challenging?

A1: The primary difficulty arises from steric hindrance.[1][2][3][4][5] The methyl group at the 6-position of the pyridazine ring creates a sterically crowded environment around the electrophilic carbon of the bromomethyl group. For a typical SN2 reaction to occur, the nucleophile must approach this carbon from the backside, opposite to the leaving group (bromide).[2][3] The bulky methyl group physically obstructs this approach, raising the energy of the transition state and dramatically slowing the reaction rate.[1][2]

Q2: I'm observing very low to no conversion in my reaction. What are the initial troubleshooting steps?

A2: Low conversion is a classic symptom of steric hindrance. Here are the first-line strategies to address this:

  • Increase Reaction Temperature: Carefully increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation barrier heightened by steric hindrance. However, be mindful of potential side reactions or decomposition of your starting material and product at excessive temperatures.

  • Prolong Reaction Time: Sterically hindered reactions are often sluggish. Extending the reaction time can allow for a greater accumulation of the desired product. Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS) to determine the optimal reaction time.

  • Use a More Potent Nucleophile: A stronger, more reactive nucleophile can sometimes overcome the steric barrier more effectively.[1] For instance, if you are using a neutral amine, consider its corresponding anion (e.g., using NaH to deprotonate an alcohol to form a more nucleophilic alkoxide).

  • Optimize Your Solvent Choice: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[2][3] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and more reactive.[2][3] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[1][2][6]

Q3: Are there alternative reaction mechanisms to the SN2 pathway for this substrate?

A3: While the SN2 pathway is the most direct, its limitations with this substrate may necessitate exploring other mechanisms. An SN1-type reaction is generally unfavorable for primary halides like the bromomethyl group because it would proceed through a highly unstable primary carbocation. However, under certain conditions, alternative pathways might be accessible:

  • Transition-Metal Catalysis: For certain nucleophiles, particularly carbon-based ones, transition-metal-catalyzed cross-coupling reactions can be a powerful alternative.[7] These reactions proceed through different mechanisms (e.g., oxidative addition, reductive elimination) that are less sensitive to the steric hindrance affecting a direct SN2 attack.

  • Radical Pathways: In some cases, radical-mediated substitution reactions (SRN1) can be initiated.[8] These are typically less common for this type of substrate but could be explored if standard nucleophilic substitution fails.

Q4: Can the pyridazine nitrogen atoms interfere with the reaction?

A4: Yes, the nitrogen atoms in the pyridazine ring are basic and can be protonated or coordinate to Lewis acids. This can have several effects:

  • Altered Reactivity: Protonation of a ring nitrogen will make the ring more electron-deficient, which can influence the reactivity of the bromomethyl group.

  • Side Reactions: If your reaction conditions are acidic, the nucleophile might preferentially react with a protonated pyridazine. Conversely, a basic nucleophile could potentially interact with the ring itself, although this is less likely at the bromomethyl position. The diazine nature of pyridazine makes it more susceptible to nucleophilic attack than pyridine.[9]

Q5: I am seeing multiple products in my reaction mixture. What are the likely side reactions?

A5: Besides the desired substitution product, several side reactions can occur:

  • Elimination (E2): If a sterically hindered or strong base is used as the nucleophile, it may abstract a proton from the bromomethyl group, leading to an elimination reaction and the formation of a double bond.

  • Reaction with the Solvent: If a nucleophilic solvent (like an alcohol) is used, it may participate in the reaction, leading to solvolysis products.

  • Decomposition: At elevated temperatures, the starting material or product may be unstable and decompose.

  • Ring Opening/Rearrangement: While less common under standard nucleophilic substitution conditions, highly reactive reagents or harsh conditions could potentially lead to reactions involving the pyridazine ring itself.

Troubleshooting Guide: A Tabular Approach

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficient reactivity due to steric hindrance.[1][2][3] 2. Nucleophile is too weak. 3. Reaction temperature is too low.1. Switch to a smaller, more potent nucleophile. 2. Increase the reaction temperature in increments (e.g., 10-20 °C). 3. Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[2][3] 4. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the transport of the nucleophile to the substrate.
Formation of Multiple Products 1. Elimination side reaction (E2). 2. Reaction with the solvent (solvolysis). 3. Decomposition of starting material or product.1. Use a less basic, more nucleophilic reagent. 2. Lower the reaction temperature. 3. Use a non-nucleophilic, anhydrous solvent. 4. Ensure all reagents and solvents are pure and dry.
Product is Unstable During Workup 1. Product is sensitive to acid or base. 2. Product is thermally labile.1. Perform a neutral workup. 2. Avoid strong acids or bases during extraction. 3. Purify the product at a lower temperature (e.g., column chromatography in a cold room).

Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution with a Moderately Strong Nucleophile

This protocol provides a starting point for the substitution reaction with a nucleophile like sodium azide.

Reagents and Materials:

  • 3-(Bromomethyl)-6-methylpyridazine

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(bromomethyl)-6-methylpyridazine (1.0 eq) in anhydrous DMF (to make a ~0.2 M solution).

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis for Enhanced Reactivity

This protocol is useful when dealing with a nucleophile that has poor solubility in the organic solvent.

Reagents and Materials:

  • Same as Protocol 1, with the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-(bromomethyl)-6-methylpyridazine (1.0 eq), the nucleophile (e.g., potassium cyanide, 1.5 eq), and the phase-transfer catalyst (TBAB, 0.1 eq) in a biphasic solvent system (e.g., toluene and water).

  • Reaction: Stir the mixture vigorously at a moderately elevated temperature (e.g., 60-80 °C). The vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring and Workup: Follow the same procedures for monitoring and workup as described in Protocol 1.

Visualizing the Challenge and Solutions

The Steric Hindrance Problem

Steric_Hindrance cluster_substrate 3-(Bromomethyl)-6-methylpyridazine Pyridazine Pyridazine Ring CH3 Methyl Group (Steric Shield) Pyridazine->CH3 at C6 CH2Br Bromomethyl Group (Electrophilic Center) Pyridazine->CH2Br at C3 Nucleophile Nucleophile (Nu-) CH3->Nucleophile Steric Clash Nucleophile->CH2Br Backside Attack (Sₙ2)

Caption: Steric hindrance from the C6-methyl group impeding the Sₙ2 backside attack.

A Generalized Workflow for Overcoming Steric Hindrance

Caption: A decision-making workflow for optimizing the substitution reaction.

References

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Sn2 Reaction Organic Chemistry. CLaME. [Link]

  • Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. PubMed. [Link]

  • 11.3 Characteristics of the SN2 Reaction. OpenStax. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? PMC. [Link]

  • N-heterocyclic carbene-catalyzed nucleophilic aromatic substitution reaction of polyfluoroarenes. Taylor & Francis Online. [Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of. ACS Publications. [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • Nucleophilic Catalysis with π-Bound Nitrogen Heterocycles: Synthesis of the First Ruthenium Catalysts and Comparison of the Reactivity and the Enantioselectivity of Ruthenium and Iron Complexes. Journal of the American Chemical Society. [Link]

  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Suggest reagents and reaction conditions that would result in syn... Pearson+. [Link]

  • 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

  • Br2 and Electorphilic Br+ reagents. WordPress. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. PMC. [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. MDPI. [Link]

  • 75: The effect of steric hinderance on the SN2 mechanism. YouTube. [Link]

  • 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Organic Chemistry Portal. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to Leaving Group Efficiency in 6-Methylpyridazine Derivatives for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the pyridazine scaffold is a privileged structural motif. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a versatile building block. Among these transformations, nucleophilic aromatic substitution (SNAr) is a cornerstone for the introduction of diverse functionalities. The efficiency of SNAr reactions is critically dependent on the nature of the leaving group. This guide provides a comprehensive comparison of the efficiency of various leaving groups at the 6-position of the 3-methylpyridazine core, grounded in the principles of physical organic chemistry and supported by data from relevant heterocyclic systems.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridazines

The SNAr reaction on an electron-deficient aromatic ring, such as pyridazine, is a two-step addition-elimination process. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring makes it susceptible to attack by nucleophiles.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination of the Leaving Group and Aromatization: In the second step, the leaving group departs, and the aromaticity of the pyridazine ring is restored.

The rate of the SNAr reaction is typically determined by the first step, the nucleophilic attack, as it involves the disruption of the aromatic system. Consequently, factors that stabilize the Meisenheimer complex and increase the electrophilicity of the carbon being attacked will accelerate the reaction.

Caption: The two-step addition-elimination mechanism of SNAr on a pyridazine ring.

Comparative Analysis of Leaving Group Efficiency

The ability of a leaving group to depart is influenced by its stability as an anion and its effect on the electrophilicity of the carbon to which it is attached. In SNAr reactions, where the first step is rate-determining, the electronegativity of the leaving group plays a more dominant role than its ability to leave in the second step. This leads to a reactivity trend for halogens that is often counterintuitive to that observed in SN1 and SN2 reactions.[1][2]

Leaving GroupStructureClassExpected Relative ReactivityRationale
Fluoride FHalogenVery HighThe high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This significantly accelerates the rate-determining addition step.[3]
Chloride ClHalogenHighChloride is a good leaving group, and while less electronegative than fluorine, it still provides substantial activation for SNAr reactions.
Bromide BrHalogenModerateBromide is a weaker electron-withdrawing group compared to fluoride and chloride, leading to a lower rate of nucleophilic attack.
Iodide IHalogenLowThe low electronegativity of iodine results in a less electrophilic carbon, making the initial nucleophilic attack slower compared to other halogens.
Tosylates OTsSulfonate EsterVery High to ExcellentThe tosylate group is an excellent leaving group due to the high stability of the resulting anion, which is resonance-stabilized. It is also strongly electron-withdrawing, activating the ring for nucleophilic attack.[4]
Mesylates OMsSulfonate EsterVery High to ExcellentSimilar to tosylates, mesylates are excellent leaving groups due to the formation of a highly stable, resonance-stabilized anion and their strong electron-withdrawing nature.
Triflates OTfSulfonate EsterExcellentThe triflate group is one of the best leaving groups in organic chemistry due to the extreme stability of the triflate anion, which is highly resonance-stabilized and has its negative charge delocalized by three highly electronegative fluorine atoms.

Experimental Protocol: Comparative Reaction of 3-Chloro-6-methylpyridazine with a Nucleophile

This protocol provides a general procedure for the SNAr reaction of a 6-methylpyridazine derivative with an amine nucleophile. This can be adapted to compare the reactivity of different leaving groups by monitoring the reaction progress over time using techniques such as TLC, GC, or LC-MS.

Objective: To synthesize 3-amino-6-methylpyridazine from 3-chloro-6-methylpyridazine and monitor the reaction progress.

Materials:

  • 3-Chloro-6-methylpyridazine[7]

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Dichloromethane (DCM) or another suitable solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in dichloromethane.

  • Addition of Nucleophile: Add an excess of aqueous ammonia (e.g., 3-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots of the reaction mixture at regular intervals, spot them on a TLC plate alongside the starting material, and elute with an appropriate solvent system. Visualize the spots under a UV lamp.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add water and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure 3-amino-6-methylpyridazine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-chloro-6-methylpyridazine in Dichloromethane B Add aqueous Ammonia C Heat to reflux and stir B->C D Monitor by TLC C->D E Cool and perform aqueous work-up D->E Reaction Complete F Extract with Dichloromethane E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: A generalized workflow for the nucleophilic aromatic substitution on 3-chloro-6-methylpyridazine.

Conclusion

The efficiency of leaving groups in SNAr reactions on 6-methylpyridazine derivatives is governed by the principles of physical organic chemistry, primarily the stability of the Meisenheimer intermediate. The expected order of reactivity is Sulfonate Esters (Triflate > Tosylate/Mesylate) > Fluoride > Chloride > Bromide > Iodide . This trend is dominated by the electron-withdrawing ability of the leaving group, which enhances the electrophilicity of the reaction center and stabilizes the rate-determining transition state. For researchers and drug development professionals, the choice of leaving group is a critical parameter for optimizing reaction conditions, improving yields, and achieving synthetic goals. While direct kinetic comparisons on the 6-methylpyridazine core are sparse, the established principles of SNAr provide a robust framework for predicting and understanding leaving group efficiency in this important class of heterocyclic compounds.

References

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Advances. Available at: [Link]

  • Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. Available at: [Link]

  • Differences between alkyl halides and alkyl tosylates. Chemistry Stack Exchange. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. PubMed. Available at: [Link]

  • Design, Synthesis of 6-Substituted-pyrido[3,2-d]pyridazine Derivatives with Anticonvulsant Activity. ResearchGate. Available at: [Link]

  • Recent advances in heterolytic nucleofugal leaving groups. PMC. Available at: [Link]

  • Nucleophilic Substitution Reactions. University of Calgary. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

  • Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. PubMed. Available at: [Link]

  • A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). ResearchGate. Available at: [Link]

  • 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses. Available at: [Link]

  • Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Available at: [Link]

  • Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. PubMed. Available at: [Link]

  • The kinetics of nucleophilic substitution processes in the alkyl halides. Part A—theory. Scilit. Available at: [Link]

  • Amine Reactivity. Michigan State University. Available at: [Link]

  • Amines. National Institute of Technology, Rourkela. Available at: [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H)-diones, 3-Substituted 7-Methyl-2 H-pyrano[3,2- c]pyridine-2,5(6 H)-dione Fluorescence Probes, and Tetrahydro-1 H,9 H. PubMed. Available at: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]

  • A review on synthetic approach of pyridazine derivatives and their biological activities. PMC. Available at: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. Available at: [Link]

Sources

Comparative IR Spectroscopy Guide: 3-(Bromomethyl)-6-methylpyridazine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, functionalized heteroaromatics like 3-(Bromomethyl)-6-methylpyridazine serve as critical bifunctional building blocks. The pyridazine ring offers unique hydrogen-bonding capabilities and metabolic stability, while the bromomethyl moiety acts as a highly reactive electrophile for nucleophilic substitutions.

When synthesizing or procuring this compound—often handled as its more stable —verifying the integrity of the carbon-halogen bond is paramount. The bromomethyl group is susceptible to hydrolysis or degradation. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive analytical method to distinguish the target compound from its synthetic precursors or chlorinated alternatives.

Mechanistic Context: The Causality of IR Shifts

The diagnostic power of IR spectroscopy in distinguishing halogenated analogs relies on the physical principles of Hooke's Law. The vibrational frequency of a diatomic bond is directly proportional to the bond strength and inversely proportional to the square root of the reduced mass of the two atoms.

Because bromine (atomic mass ~79.9 amu) is significantly heavier than chlorine (~35.5 amu), the C–Br stretching vibration requires less energy. Consequently, it appears at a lower wavenumber (515–690 cm⁻¹) compared to the C–Cl stretch (550–850 cm⁻¹) . Furthermore, the heteroaromatic pyridazine ring exhibits strong, delocalized C=N and C=C stretching vibrations that serve as an internal scaffold baseline .

Comparative IR Spectral Analysis

To objectively evaluate sample identity, researchers must compare the target's IR profile against structurally similar alternatives. The table below summarizes the expected quantitative IR absorption peaks for 3-(Bromomethyl)-6-methylpyridazine and its primary structural analogs.

Vibrational Mode3-(Bromomethyl)-6-methylpyridazine3-(Chloromethyl)-6-methylpyridazine3,6-DimethylpyridazineCausality / Diagnostic Value
Pyridazine C=N / C=C Stretch 1550–1600 cm⁻¹ (Strong)1550–1600 cm⁻¹ (Strong)1550–1600 cm⁻¹ (Strong)Validates the intact heteroaromatic scaffold across all analogs.
Aliphatic C-H Stretch 2850–2950 cm⁻¹ (Medium)2850–2950 cm⁻¹ (Medium)2850–2950 cm⁻¹ (Medium)Confirms the presence of methyl/methylene groups.
-CH₂-X Wagging 1150–1300 cm⁻¹ (Medium)1150–1300 cm⁻¹ (Medium)AbsentDifferentiates halomethyl groups from simple methyl groups.
C-Cl Stretch Absent550–850 cm⁻¹ (Strong)AbsentThe lighter chlorine atom vibrates at a higher frequency.
C-Br Stretch 515–690 cm⁻¹ (Strong)AbsentAbsentThe heavier bromine atom shifts the stretching frequency lower.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps to prevent false readings.

Step 1: Instrument Calibration and Background Subtraction
  • Clean the ATR crystal (Diamond or ZnSe) using HPLC-grade isopropanol and a lint-free wipe. Allow it to air dry completely.

  • Self-Validation Step: Acquire a background spectrum of the ambient atmosphere. Ensure the baseline is flat and verify the presence of atmospheric CO₂ (2350 cm⁻¹) and water vapor (3200–3600 cm⁻¹). The software must subtract this background from the sample scan to prevent atmospheric ghost peaks from convoluting the data.

Step 2: Sample Preparation and Application
  • Transfer 1–2 mg of the solid sample (e.g., 3-(Bromomethyl)-6-methylpyridazine hydrobromide) directly onto the center of the ATR crystal.

  • Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.

    • Expertise Note: Poor physical contact leads to a low signal-to-noise ratio and artificially weak peaks, effectively masking the critical high-frequency C-H stretching region.

Step 3: Spectral Acquisition
  • Set the instrument to scan from 4000 cm⁻¹ down to 400 cm⁻¹.

    • Expertise Note: Ensure the spectrometer's detector (e.g., DTGS) is capable of reading below 600 cm⁻¹. Standard MCT detectors often cut off at 650 cm⁻¹, which would artificially obscure the critical C–Br stretch .

  • Acquire a minimum of 32 co-added scans at a resolution of 4 cm⁻¹ to maximize spectral clarity.

Step 4: Data Processing and Peak Verification
  • Apply an automatic baseline correction to account for baseline drift caused by solid-particle scattering effects.

  • Confirm the presence of the pyridazine scaffold via the C=N/C=C stretches at 1550–1600 cm⁻¹.

  • Analyze the fingerprint region (500–850 cm⁻¹) to definitively differentiate the halogen substituent (Br vs. Cl).

Workflow Visualization

IR_Validation_Workflow Start Sample: 3-(Bromomethyl) -6-methylpyridazine Prep ATR-FTIR Preparation (Background Subtraction) Start->Prep Scan Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Scan CheckRing Verify Pyridazine Scaffold (1550-1600 cm⁻¹) Scan->CheckRing CheckHalogen Analyze Halogen Region (500-850 cm⁻¹) Scan->CheckHalogen IsBr Peak at 515-690 cm⁻¹? (C-Br Stretch) CheckHalogen->IsBr IsCl Peak at 550-850 cm⁻¹? (C-Cl Stretch) CheckHalogen->IsCl Valid Confirmed: Bromomethyl Analog IsBr->Valid Yes Invalid Confirmed: Chloromethyl Analog IsCl->Invalid Yes

Workflow for IR spectral validation and halogen differentiation of pyridazine analogs.

References

  • IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder.[Link]

  • Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics.[Link]

  • 3-(bromomethyl)-6-methylpyridazine hydrobromide — Chemical Substance Information. NextSDS.[Link]

Crystallographic data and X-ray diffraction of 3-(Bromomethyl)-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic Performance and X-Ray Diffraction Analysis of 3-(Bromomethyl)-6-methylpyridazine: A Comparative Guide

Executive Summary

As a Senior Application Scientist in structural chemistry and drug development, I frequently evaluate bifunctional building blocks for their utility in crystal engineering and supramolecular synthesis. 3-(Bromomethyl)-6-methylpyridazine (BMP) represents a highly versatile reagent, combining a reactive alkylating moiety with a strongly coordinating, π -electron-deficient pyridazine core.

This guide objectively compares the solid-state behavior, crystallographic utility, and X-ray diffraction (XRD) performance of BMP against common alternatives: 3-(Chloromethyl)-6-methylpyridazine (CMP) and Benzyl Bromide (BnBr). By detailing the causality behind specific experimental choices, this document provides a self-validating methodology for isolating and characterizing highly reactive halogenated heterocycles.

Structural Dynamics & Causality: Why Choose BMP?

The selection of a building block in crystal engineering dictates the ultimate supramolecular architecture. The pyridazine ring is uniquely suited for structural control because it enforces near-sandwich-type π−π stacking (centroid distances often < 4 Å) and acts as a robust bidentate ligand for transition metals[1][2].

When comparing BMP to its chlorinated analog (CMP) and the non-heterocyclic Benzyl Bromide (BnBr), the causality for selecting BMP lies in its superior halogen bonding capacity. The highly polarizable bromine atom participates in strongly directional Br⋯N and Br⋯π interactions in the solid state[3]. These interactions are significantly more robust than the corresponding chlorine interactions in CMP, allowing for highly predictable co-crystallization pathways. Furthermore, unlike BnBr, which remains liquid at room temperature and requires complex high-pressure or extreme cryo-crystallization techniques for single-crystal X-ray diffraction (SCXRD)[4], BMP is a crystalline solid under ambient conditions, drastically simplifying sample handling and structural elucidation.

Comparative Crystallographic Performance

The following table summarizes the quantitative and qualitative crystallographic parameters of BMP compared to its primary alternatives.

Parameter3-(Bromomethyl)-6-methylpyridazine (BMP)3-(Chloromethyl)-6-methylpyridazine (CMP)Benzyl Bromide (BnBr)
Physical State (298 K) Crystalline SolidCrystalline SolidLiquid
Primary Intermolecular Forces π−π stacking, Br⋯N halogen bonds π−π stacking, weak Cl⋯H bondsWeak π−π , Br⋯H interactions
Halogen Bonding Propensity High (Highly directional)Low (Less polarizable)Moderate
SCXRD Accessibility Excellent (Standard conditions)Excellent (Standard conditions)Poor (Requires in situ cryo/pressure)[1][4]
Solid-State Reactivity High (Superior leaving group)ModerateHigh
Typical Space Group Symmetry Monoclinic / Triclinic[5]MonoclinicOrthorhombic (High Pressure)

Experimental Workflow & Visualization

To successfully obtain high-resolution crystallographic data for BMP, the workflow must account for the hydrolytic lability of the bromomethyl group.

SCXRD_Workflow N1 Synthesis & Purification of BMP N2 Anhydrous Vapor Diffusion (DCM / Hexane) N1->N2 N3 Harvesting in Paratone-N Oil (Moisture Barrier) N2->N3 N4 Cryo-cooling to 100 K (N2 Stream) N3->N4 N5 Data Collection (Mo Kα, Multi-scan Absorption) N4->N5 N6 Structure Solution & Refinement (Olex2 / SHELXL) N5->N6

SCXRD workflow for isolating and analyzing 3-(Bromomethyl)-6-methylpyridazine.

Step-by-Step Methodology: A Self-Validating Protocol

As an application scientist, I design protocols that are inherently self-validating—meaning the system will automatically flag its own failure during the analytical process.

Step 1: Crystal Growth via Anhydrous Vapor Diffusion

  • Procedure: Dissolve 20 mg of BMP in 0.5 mL of anhydrous dichloromethane (DCM) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of anhydrous hexane. Seal the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours.

  • Causality: Slow evaporation in ambient air invites atmospheric moisture, which rapidly hydrolyzes the bromomethyl group into a hydroxymethyl group. Vapor diffusion in a closed, anhydrous system forces gradual supersaturation while maintaining chemical integrity.

Step 2: Crystal Harvesting and Mounting

  • Procedure: Submerge the resulting crystals immediately in a drop of perfluoropolyether oil (e.g., Paratone-N) on a glass slide. Using a polarized light microscope, select a single crystal devoid of macroscopic twinning and mount it on a MiTeGen loop.

  • Causality: The oil acts as a kinetic barrier against atmospheric moisture and oxygen.

Step 3: Cryo-Cooling and Data Collection

  • Procedure: Transfer the mounted crystal immediately to the diffractometer goniometer, which is pre-cooled to 100 K using an open-flow nitrogen cryostat. Collect data using Mo radiation ( λ=0.71073 Å).

  • Causality: Cryo-cooling minimizes the thermal atomic displacement parameters (ADPs), which is critical for accurately resolving the position of the heavy bromine atom. Mo is chosen over Cu to minimize the severe X-ray absorption effects caused by bromine.

Step 4: Self-Validation via Electron Density Mapping

  • Validation Check: During the initial structure solution using direct methods, inspect the Q-peaks (residual electron density). The benzylic position must show a heavy electron density peak of approximately 35 e−3 , confirming the presence of the intact bromine atom.

  • Failure State: If the peak drops to ~8 e−3 , hydrolysis to the alcohol (-OH) has occurred. This immediately invalidates the sample preparation, proving a breach in the anhydrous environment, and halts the workflow without wasting further refinement time.

Data Processing and Structural Elucidation

Once the data is collected, an empirical multi-scan absorption correction must be applied. Because bromine is a strong anomalous scatterer, accurate absorption correction is non-negotiable to prevent systematic errors in bond lengths. Upon refinement, the structural model of BMP will typically reveal extended 1D chains or 2D sheets driven by the π−π stacking of the pyridazine rings[1][5], heavily cross-linked by Br⋯N interactions. This dual-mode packing makes BMP vastly superior to CMP for engineering highly ordered, stable crystalline frameworks.

Sources

Safety Operating Guide

3-(Bromomethyl)-6-methylpyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Handling and Disposal of 3-(Bromomethyl)-6-methylpyridazine

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive building blocks. 3-(Bromomethyl)-6-methylpyridazine (often utilized as a hydrobromide salt) is a highly reactive heteroaryl alkylating agent[1]. Structurally and behaviorally analogous to benzyl bromide, it acts as a potent electrophile, a severe lachrymator, and a corrosive hazard[2].

This guide provides drug development professionals and laboratory researchers with the mechanistic reasoning and step-by-step operational procedures required for the safe handling, quenching, and disposal of this compound.

Hazard Profile and Mechanistic Causality

Understanding the chemical reactivity of 3-(Bromomethyl)-6-methylpyridazine is the foundation of any disposal strategy. The bromomethyl group is highly susceptible to nucleophilic attack (S_N1/S_N2 pathways).

  • Hydrolysis and Corrosivity: Exposure to ambient moisture or direct water contact hydrolyzes the compound, liberating hydrobromic acid (HBr) gas[3]. This exothermic reaction not only degrades the reagent but creates an inhalation hazard and a highly corrosive environment.

  • Alkylating Potential: As an alkylating agent, it can irreversibly bind to biological nucleophiles (such as DNA and proteins), presenting a significant toxicity and potential mutagenic risk[2].

  • Lachrymatory Effects: Vapors or particulates severely irritate the mucous membranes of the eyes and upper respiratory tract[2].

Quantitative Hazard Summary
Property / HazardCharacteristicEHS Operational Implication
Chemical Class Heteroarylmethyl bromide (Alkylating Agent)Must be handled exclusively in a certified chemical fume hood.
Physical State Often supplied as a solid Hydrobromide salt[1]Dust generation must be avoided; requires careful weighing protocols.
Water Reactivity Hydrolyzes to release HBr gas[3]DO NOT use water for bulk spill cleanup. Store under inert gas (Ar/N2).
Incompatibilities Strong bases, amines, oxidizers, alcohols[3]Segregate waste streams; avoid uncontrolled mixing with nucleophiles.

Operational Disposal Workflows

Disposal procedures must be dictated by the state of the material: bulk/unused reagent, trace reaction mixtures, or accidental spills.

A. Disposal of Bulk or Unused Reagent

Causality: Attempting to manually quench large quantities of reactive alkyl halides is highly dangerous due to uncontrolled exothermic reactions and the rapid evolution of toxic gases.

  • Do Not Quench: Never attempt to "air-quench" or neutralize bulk quantities of the reagent in the laboratory[4].

  • Seal and Isolate: Ensure the original container is tightly sealed. If the primary container's integrity is compromised, place it inside a secondary compatible container (e.g., a larger plastic wide-mouth jar)[4].

  • Labeling: Affix a completed Environmental Health and Safety (EHS) hazardous waste tag immediately. Note the presence of the hydrobromide salt if applicable[4].

  • EHS Transfer: Store in a designated, segregated hazardous waste accumulation area away from bases and nucleophiles until professional EHS pickup[4].

B. Quenching of Reaction Mixtures (Trace Amounts)

Causality: Before reaction mixtures containing trace unreacted 3-(Bromomethyl)-6-methylpyridazine can be transferred to general hazardous waste, the active electrophile must be neutralized to protect downstream waste handlers from alkylation hazards[4].

  • Preparation: Ensure the reaction flask is securely clamped inside a functioning fume hood. Maintain a nitrogen or argon atmosphere if the solvent is flammable.

  • Controlled Nucleophilic Quench: Cool the reaction mixture (e.g., using an ice bath) to control the heat of neutralization.

  • Reagent Addition: Slowly, dropwise, add a dilute nucleophile (such as an aqueous sodium bicarbonate solution or a dilute amine like ethanolamine) to consume the remaining alkylating agent. Note: If the compound is a hydrobromide salt, the initial addition of base will neutralize the HBr, which can cause vigorous bubbling (CO2 evolution if using bicarbonate).

  • Verification: Stir the mixture at room temperature until the alkylating agent is fully consumed (verified via TLC or LC-MS).

  • Waste Segregation: Once fully quenched and pH-neutralized, transfer the mixture to the appropriate halogenated or non-halogenated aqueous/organic waste container and label all constituents clearly[4].

C. Emergency Spill Protocol

Causality: Using water on an alkyl bromide spill accelerates hydrolysis, filling the lab with corrosive HBr gas[3].

  • Evacuate and Isolate: For large spills outside a fume hood, evacuate the area immediately and contact EHS[3].

  • Containment (Small Fume Hood Spills): Wear appropriate PPE (heavy-duty nitrile or neoprene gloves, safety goggles, flame-resistant lab coat).

  • Absorption: Cover the spill completely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill kit absorbent[3]. Do not use water or wet methods [3].

  • Collection: Use clean, non-sparking tools to sweep the absorbed material into a loosely covered chemical-resistant plastic or metal container[3].

  • Decontamination: Once the bulk reactive material is removed, ventilate the area and wipe down the surface with a mild detergent solution, disposing of all wipes as hazardous waste[3].

Decision Logic for Chemical Disposal

DisposalWorkflow Start Identify State of 3-(Bromomethyl)-6-methylpyridazine Bulk Bulk / Unused Reagent Start->Bulk Reaction Trace / Reaction Mixture Start->Reaction Spill Accidental Spill Start->Spill NoQuench DO NOT QUENCH. Seal in original container. Bulk->NoQuench Quench In-Hood Quench: Slowly add dilute nucleophile (e.g., NaHCO3/Amine) Reaction->Quench Absorb Cover with dry sand/vermiculite. NO WATER. Spill->Absorb EHS Label & Request EHS Hazardous Waste Pickup NoQuench->EHS Quench->EHS Absorb->EHS

Caption: Operational decision matrix for the safe handling and disposal of reactive alkylating agents.

References

  • NextSDS. "3-(bromomethyl)
  • Thermo Fisher Scientific.
  • New Jersey Department of Health. "BENZYL BROMIDE HAZARD SUMMARY". nj.gov.
  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Disposal of Highly Reactive Reagents". upenn.edu.

Sources

Advanced Operational & Safety Guide: Handling 3-(Bromomethyl)-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance—it is about understanding the chemical logic behind the hazards. 3-(Bromomethyl)-6-methylpyridazine (often supplied as a hydrobromide salt, CAS 2402831-09-6) is a highly reactive heterocyclic building block used extensively in drug discovery and medicinal chemistry[1].

Because it contains a benzylic-like bromomethyl group, it must be treated with the highest level of operational respect. This guide provides a self-validating system of protocols designed to protect researchers from its potent alkylating and lachrymatory properties.

Mechanistic Hazard Profile

To handle this compound safely, you must understand why it is dangerous at a molecular level:

  • Electrophilic Alkylating Agent: The bromomethyl moiety is a powerful electrophile that undergoes rapid SN​2 reactions with biological nucleophiles. If exposed to human tissue, it can covalently bind to amine groups in proteins and guanine residues in DNA. Consequently, it is classified as a severe tissue irritant and a suspected mutagen/carcinogen[2].

  • Hydrolysis and Lachrymatory Action: The compound is highly moisture-sensitive. Upon contact with ambient humidity or water, the bromomethyl group hydrolyzes to release hydrobromic acid (HBr) gas[3]. HBr is highly corrosive to the respiratory tract and acts as a severe lachrymator (tear-inducing agent), capable of causing irreversible corneal damage[3].

Quantitative Safety Parameters & PPE Matrix

Your Personal Protective Equipment (PPE) and environmental controls must act as a multi-layered barrier against both the alkylating agent and its corrosive hydrolysis products.

Table 1: Quantitative Safety & Environmental Parameters
ParameterThreshold / RequirementMechanistic Rationale
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Prevents lachrymatory vapor escape without causing aerodynamic turbulence that could pull HBr back into the operator's breathing zone[4].
Glove Breakthrough Time > 240 minutes (Nitrile, ≥0.11mm)Alkyl bromides can permeate thin latex rapidly. Double-gloving provides a fail-safe against SN​2 penetration[4].
Storage Temperature 2°C to 8°C (Under Inert Gas)Minimizes thermal degradation and suppresses the vapor pressure of the lachrymator.
Emergency Flush Time Minimum 15 minutesEnsures complete dilution and removal of tissue-binding alkylating agents in the event of eye/skin contact[3].
Table 2: Mandatory PPE Specifications
PPE CategorySpecificationOperational Directive
Hand Protection Double-layered Nitrile or NeopreneInspect outer gloves for pinholes before use. If the outer glove is contaminated, remove it immediately inside the hood and replace it.
Eye/Face Protection Chemical splash goggles AND full face shieldSafety glasses are insufficient. A face shield prevents reactive splashes from reaching the skin, while goggles seal the eyes from HBr vapors[3].
Body Protection Flame-resistant (FR) or 100% Cotton Lab CoatSynthetic fibers (e.g., polyester) can melt into the skin during exothermic chemical reactions. Ensure all skin is covered[4].
Respiratory Type ABEK respirator (if outside hood)Only required if a spill occurs outside containment. Filters acidic gases (HBr) and organic vapors[3].

Step-by-Step Operational Workflow

Every step in this protocol is designed to eliminate moisture exposure and contain reactive vapors.

Phase 1: Pre-Operational Readiness

  • Validate Containment: Verify the fume hood face velocity is within the 80-120 fpm range. Ensure the sash is positioned at or below 18 inches[4].

  • Establish Inert Atmosphere: Purge the reaction flask and all transfer vessels with dry Argon or Nitrogen. Causality: Eliminating ambient moisture prevents the spontaneous hydrolysis of the bromomethyl group, thereby preventing the buildup of pressurized HBr gas inside sealed containers[3].

Phase 2: Reagent Handling and Transfer

  • Weighing: Weigh the reagent exclusively inside the fume hood using an analytical balance enclosed in a draft shield. Do not transport open containers across the laboratory.

  • Transfer: Use chemically inert spatulas (e.g., PTFE-coated). Causality: Trace metals from standard spatulas can catalyze unwanted degradation or polymerization of reactive alkyl halides.

Phase 3: Reaction Execution

  • Solvent Selection: Use strictly anhydrous, non-nucleophilic solvents (e.g., dry DCM, THF, or DMF) stored over molecular sieves.

  • Addition: Add the 3-(Bromomethyl)-6-methylpyridazine dropwise or in small portions to the reaction mixture under active cooling (0°C to 5°C). Causality: Alkylation reactions are highly exothermic; thermal runaway can lead to solvent boiling and vapor expulsion.

Workflow Visualization

G N1 Pre-Operation Check Verify Fume Hood & Inert Gas N2 PPE Donning Double Nitrile, Goggles, Coat N1->N2 N3 Reagent Handling Weighing & Transfer in Hood N2->N3 N4 Spill or Exposure Detected? N3->N4 N5 Emergency Protocol Evacuate & Use Spill Kit N4->N5 Yes N6 Reaction Execution Under Argon/N2 at 0-5°C N4->N6 No N7 Quenching Neutralize with Weak Nucleophile N6->N7 N8 Disposal Halogenated Waste Stream N7->N8

Operational workflow for the safe handling and disposal of reactive bromomethyl compounds.

Decontamination and Disposal Plan

Unreacted 3-(Bromomethyl)-6-methylpyridazine must never be disposed of directly into waste streams due to its reactivity. It must be intentionally deactivated.

  • In-Situ Quenching: Submerge the reaction vessel in an ice bath (0-5°C). Slowly add a 10% aqueous sodium bicarbonate solution or a dilute amine (e.g., ethanolamine) under vigorous stirring.

    • Causality: The weak base neutralizes the generated HBr, while the nucleophile irreversibly converts the reactive bromomethyl group into a benign, non-alkylating derivative. Cooling controls the exothermic quenching process.

  • Waste Segregation: Once fully quenched and off-gassing has ceased, transfer the mixture to a clearly labeled "Halogenated Organic Waste" container[2]. Do not mix with acidic waste streams.

  • Surface Decontamination: Wipe down the fume hood surfaces and balance with a dilute alkaline solution (e.g., 5% sodium carbonate), followed by a water wash, to destroy any microscopic dust or residue.

Emergency Response Protocols

  • Skin/Eye Contact: Immediately utilize the nearest safety shower or eyewash station. Flush the affected area with copious amounts of water for a strict minimum of 15 minutes[3]. Do not attempt to neutralize the chemical on the skin with bases, as the resulting exothermic reaction will cause severe thermal burns. Seek immediate medical attention.

  • Small Spills (< 50 mL/g inside hood): Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Carefully sweep into a dedicated hazardous waste container using non-sparking tools[3].

  • Large Spills (Outside hood): Evacuate the laboratory immediately. The lachrymatory vapors will quickly incapacitate personnel. Re-entry should only be performed by a hazmat team equipped with Self-Contained Breathing Apparatus (SCBA)[3].

References

  • NextSDS. "3-(bromomethyl)
  • ThermoFisher Scientific.
  • Universiti Teknologi Malaysia. "GENERAL GUIDELINES for FS lab safety". UTM.
  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". OSHA.gov.

Sources

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